D-Glucose-d2-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,5D |
InChI Key |
GZCGUPFRVQAUEE-FDKCREAZSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@]([2H])([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity Analysis of D-Glucose-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of D-Glucose-d2 (D-glucose deuterated at the C-2 position). This isotopically labeled sugar is a valuable tool in metabolic research, particularly for tracing glucose metabolism and flux through various biochemical pathways using mass spectrometry and NMR spectroscopy. This document details both chemical and enzymatic synthesis routes and outlines the primary analytical techniques for verifying isotopic incorporation and purity.
Synthesis of D-Glucose-d2
The introduction of a deuterium atom at the C-2 position of D-glucose can be achieved through chemical or enzymatic methods. The choice of method often depends on the desired scale, required isotopic purity, and available resources.
Chemical Synthesis via Reduction of a 2-Keto-Glucopyranoside Intermediate
A common chemical strategy for the synthesis of D-Glucose-d2 involves the stereoselective reduction of a protected D-arabino-hexopyranosid-2-ulose (a 2-keto-glucose derivative) using a deuterium-donating reducing agent. This method provides precise control over the location of the deuterium label.
The overall synthesis pathway can be visualized as follows:
Experimental Protocol: Chemical Synthesis
This protocol is adapted from methodologies involving the oxidation of a protected mannoside followed by stereoselective reduction.[1]
-
Protection and Oxidation:
-
Start with a suitably protected D-mannopyranoside, for instance, benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside. The hydroxyl groups are protected to ensure the subsequent oxidation occurs specifically at the C-2 position.
-
Dissolve the protected mannoside in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as Dess-Martin periodinane, to the solution and stir at room temperature until the oxidation of the C-2 hydroxyl group to a ketone is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the crude 2-keto intermediate.
-
-
Deuterated Reduction:
-
Dissolve the purified 2-keto intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borodeuteride (NaBD₄) portion-wise. The borodeuteride anion will attack the carbonyl group, with a preference for forming the equatorial hydroxyl group characteristic of glucose, thereby introducing deuterium at the C-2 position.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction and neutralize the mixture.
-
-
Purification and Deprotection:
-
Extract the product and purify by column chromatography to isolate the protected D-glucopyranoside-d2.
-
Remove the protecting groups. For benzyl and benzylidene groups, this is typically achieved by catalytic hydrogenation (e.g., using Pd(OH)₂/C in a solvent mixture like THF/methanol) under a hydrogen atmosphere.[1]
-
After the reaction, filter the catalyst and evaporate the solvent.
-
Purify the final product, D-Glucose-d2, by column chromatography or recrystallization.
-
Enzymatic Synthesis using Mannose-2-Epimerase
Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative. D-Mannose-2-epimerase (EC 5.1.3.-) catalyzes the reversible epimerization of D-glucose and D-mannose at the C-2 position. When this reaction is carried out in heavy water (D₂O), a deuterium atom is incorporated at the C-2 position.[2]
The workflow for enzymatic synthesis is depicted below:
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the known function of D-mannose-2-epimerases.[2][3]
-
Reaction Setup:
-
Prepare a solution of D-glucose in a buffered D₂O solution (e.g., 500 g/L D-glucose in a suitable buffer with high D₂O content, pH 8.0).
-
Add a purified D-mannose-2-epimerase (e.g., from Runella slithyformis or Cytophagaceae bacterium) to the glucose solution.
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-50°C) with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or NMR to observe the formation of D-mannose and the incorporation of deuterium.
-
The reaction will proceed until an equilibrium between D-glucose and D-mannose is reached.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).
-
-
Purification:
-
Remove the denatured enzyme by centrifugation or filtration.
-
The resulting solution will contain a mixture of D-glucose, D-Glucose-d2, D-mannose, and D-mannose-d2.
-
Separate D-glucose from D-mannose using chromatographic techniques, such as simulated moving bed (SMB) chromatography or ion-exchange chromatography.
-
Lyophilize the glucose-containing fractions to obtain the solid D-Glucose-d2 product.
-
Synthesis Data Summary
The following table summarizes typical quantitative data for the synthesis of D-Glucose-d2. Note that specific yields and isotopic purities can vary significantly based on reaction conditions and purification efficiency.
| Parameter | Chemical Synthesis (via 2-Keto Intermediate) | Enzymatic Synthesis (Mannose-2-Epimerase) |
| Starting Material | Protected D-Mannopyranoside | D-Glucose |
| Deuterium Source | Sodium Borodeuteride (NaBD₄) | Deuterium Oxide (D₂O) |
| Typical Chemical Yield | 40-60% (overall) | Dependent on equilibrium (typically ~75% glucose) and purification recovery |
| Reported Isotopic Purity | >98% | >95% |
| Key Advantages | High isotopic purity, regioselective | Milder reaction conditions, high specificity |
| Key Challenges | Multi-step process, use of protecting groups | Product is a mixture requiring purification, enzyme cost/availability |
Isotopic Purity Analysis
Accurate determination of the isotopic enrichment and the position of the deuterium label is critical. The two primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining isotopic enrichment. Glucose is first derivatized to a volatile compound, which is then separated by GC and analyzed by MS. By analyzing the mass isotopomer distribution of specific fragments, the degree of deuteration at each position can be calculated.[4][5]
The general workflow for GC-MS analysis is as follows:
Experimental Protocol: GC-MS Analysis (Aldonitrile Pentaacetate Derivative)
This protocol is based on established methods for the analysis of deuterated glucose.[4][6][7]
-
Sample Preparation and Derivatization:
-
Lyophilize an aqueous sample of D-Glucose-d2 to complete dryness.
-
Add 50 µL of hydroxylamine hydrochloride solution (20 mg/mL in pyridine) to the dry sample.
-
Heat the mixture at 90°C for 60 minutes to form the oxime.
-
Add 100 µL of acetic anhydride to the cooled solution to acetylate the hydroxyl groups.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Dissolve the resulting aldonitrile pentaacetate derivative in 100 µL of ethyl acetate for injection.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-17 or equivalent).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Use a quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.
-
Data Acquisition: Scan in full scan mode or use selected ion monitoring (SIM) for specific fragments.
-
-
Data Analysis:
-
Analyze the mass spectrum of the derivatized glucose.
-
Determine the relative intensities of the mass isotopomers for key fragments. For the aldonitrile pentaacetate derivative, important fragments include m/z 242 (containing C1-C4) and m/z 328 (containing C1-C6).[6]
-
Calculate the deuterium enrichment at C-2 by comparing the mass isotopomer distributions of fragments that either include or exclude the C-2 hydrogen. The enrichment can be determined with an accuracy of 0.3 mol% or better.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can confirm the position of the deuterium label and provide quantitative information on isotopic purity.
-
¹H NMR: In the ¹H NMR spectrum of D-Glucose-d2, the signal corresponding to the proton at the C-2 position will be significantly reduced or absent compared to the spectrum of unlabeled D-glucose.
-
²H NMR: The ²H (deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the C-2 position, directly confirming the presence and location of the deuterium label. Quantitative analysis can be performed using an internal standard or the ERETIC method.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the C-2 carbon due to one-bond coupling with the deuterium nucleus (spin I=1). Additionally, an isotopic shift (upfield) of the C-2 signal will be observed.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a known amount of the D-Glucose-d2 sample (e.g., 5-10 mg) in a known volume of D₂O (for ¹H and ¹³C NMR) or a protic solvent like H₂O/D₂O (90/10) for ²H NMR.
-
For quantitative ²H NMR, add a known amount of an internal standard with a known deuterium concentration.
-
-
NMR Acquisition Parameters:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay for quantitative analysis.
-
²H NMR: Use a deuterium-specific probe or tune the broadband probe to the deuterium frequency. Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis:
-
¹H NMR: Integrate the signals of the anomeric proton (H-1) and other well-resolved protons. Compare the integral of the H-2 region to that of other protons to estimate the percentage of deuteration.
-
²H NMR: Integrate the deuterium signal at C-2 and compare it to the integral of the internal standard to calculate the absolute isotopic enrichment.
-
¹³C NMR: Observe the splitting pattern and isotopic shift of the C-2 signal to confirm deuteration at this position.
-
Isotopic Purity Data Summary
The following table outlines the expected outcomes and data from the analysis of D-Glucose-d2.
| Analytical Method | Key Parameter | Expected Result for D-Glucose-d2 |
| GC-MS | Mass Isotopomer Distribution | Shift in the mass of fragments containing C-2 by +1 Da. |
| Calculated Enrichment | Typically >95-98%, depending on the synthesis method. | |
| ¹H NMR | H-2 Signal Intensity | Significant reduction or absence of the H-2 proton signal. |
| ²H NMR | Deuterium Signal | A distinct signal appears at the chemical shift of the C-2 position. |
| ¹³C NMR | C-2 Signal | A triplet splitting pattern and an upfield isotopic shift. |
Conclusion
The synthesis and analysis of D-Glucose-d2 are essential for advanced metabolic research. Chemical synthesis via the reduction of a 2-keto intermediate offers a route to high isotopic purity, while enzymatic synthesis using D-mannose-2-epimerase provides a milder, highly specific alternative. Rigorous analysis using GC-MS and NMR spectroscopy is crucial to validate the isotopic enrichment and confirm the precise location of the deuterium label. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals working with this important isotopic tracer.
References
- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.co.kr [shimadzu.co.kr]
A Technical Guide to D-Glucose Deuterated at Carbon-2: Applications in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the application of D-glucose isotopologues deuterated at the carbon-2 position (referred to herein as D-[2-²H]-glucose) as a stable isotope tracer for interrogating metabolic pathways. While the nomenclature "D-Glucose-d2-2" is ambiguous, this document focuses on the most common and scientifically pertinent tracer, D-glucose singly deuterated at the C-2 position.
Introduction to Deuterated Glucose as a Metabolic Tracer
Stable isotope-labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the flow of atoms through complex biochemical networks.[1] D-glucose, as the central molecule in energy metabolism, is a frequent subject of these investigations.[2][3] By replacing a hydrogen atom (¹H) with its stable isotope, deuterium (²H or D), researchers can introduce a non-radioactive, traceable label into the glucose molecule.
D-[2-²H]-glucose is particularly valuable for its ability to provide specific insights into the branching pathways of glucose catabolism. When this tracer is introduced into a biological system, the deuterium label is carried through metabolic reactions. Its presence and position in downstream metabolites can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This allows for the quantitative measurement of metabolic fluxes—the rates of reactions within a metabolic network—providing a dynamic picture of cellular physiology that is unattainable with simple concentration measurements.[6][7]
Core Research Applications
The unique position of the deuterium label at carbon-2 makes D-[2-²H]-glucose a versatile tool for several key areas of metabolic investigation.
Metabolic Flux Analysis (MFA) via Mass Spectrometry
The most prominent application of D-[2-²H]-glucose is in metabolic flux analysis. The process involves administering the labeled glucose to cells, tissues, or whole organisms, followed by extracting metabolites and analyzing their isotopic enrichment using mass spectrometry, typically coupled with gas chromatography (GC-MS).[4][8]
The fate of the deuterium at C-2 is pathway-dependent:
-
Glycolysis: During the glycolytic conversion of 2-phosphoglycerate to phosphoenolpyruvate, the hydrogen at the C-2 position is exchanged with the aqueous environment. This means the deuterium label is lost from metabolites downstream of this step (e.g., pyruvate, lactate, TCA cycle intermediates).
-
Pentose Phosphate Pathway (PPP): In the initial steps of the PPP, the C-2 hydrogen is retained. Therefore, the presence of the deuterium label in PPP-derived metabolites, such as ribose-5-phosphate, can be used to trace activity through this pathway.
By measuring the differential labeling of metabolites, researchers can dissect the relative contributions of glycolysis and the PPP to glucose utilization.
Non-Invasive Metabolic Studies via NMR Spectroscopy
Deuterium (²H) NMR spectroscopy offers a non-invasive method to monitor the metabolism of deuterated substrates in real-time within living systems.[5] Following the administration of D-[2-²H]-glucose, dynamic changes in the resonance signals of the labeled glucose and its metabolic products, such as glutamate/glutamine (Glx) and water, can be monitored.[5] This technique is particularly powerful for studying brain glucose metabolism, as it can simultaneously quantify the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA).[5]
A related application involves using deuterated glucose in conjunction with hyperpolarized ¹³C-glucose. Perdeuteration has been shown to slow the metabolism of glucose to lactate, a phenomenon attributed to the kinetic isotope effect, where the heavier deuteron-carbon bond is harder to break.[9] This effect must be considered when interpreting flux rates from such experiments.
Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that enables the spatial mapping of glucose metabolism in vivo.[10][11] By tracking the signals from deuterated compounds after administering a tracer like deuterated glucose, DMI can visualize regions with high glucose uptake and metabolism, such as tumors.[10][12] This provides a non-radioactive alternative to the widely used positron emission tomography (PET) tracer [¹⁸F]FDG.[12]
Experimental Protocols and Methodologies
Protocol for GC-MS Based Metabolic Flux Analysis
This protocol provides a generalized workflow for a stable isotope tracing experiment using D-[2-²H]-glucose in cell culture.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence (typically mid-log phase).
- Replace the standard glucose-containing medium with a medium where the glucose is replaced entirely with D-[2-²H]-glucose. Common concentrations range from 5 to 25 mM.
- Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes to over 24 hours, depending on the pathway and cell type.
2. Metabolite Quenching and Extraction:
- Aspirate the labeling medium rapidly.
- Quench metabolic activity instantly to prevent further enzymatic reactions. A common method is to wash the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold solvent, such as 80% methanol (-80°C).
- Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
- Lyse the cells (e.g., via probe sonication or freeze-thaw cycles).
- Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.
- Collect the supernatant containing the polar metabolites.
3. Sample Derivatization for GC-MS Analysis:
- Dry the metabolite extract completely, for example, using a vacuum concentrator.
- Derivatize the dried sample to make the polar metabolites volatile for gas chromatography. A common method for glucose and related metabolites is to create a methyloxime pentatrimethylsilyl derivative or an aldonitrile pentaacetate derivative.[8][13]
- Example (Aldonitrile Pentaacetate): Add a solution of hydroxylamine in pyridine and heat (e.g., 90°C for 30 min). Follow this by adding acetic anhydride and continue heating.
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Use an appropriate GC column (e.g., DB-5ms) and temperature gradient to separate the metabolites.
- Operate the mass spectrometer in electron impact (EI) ionization mode.
- Collect data using selective ion monitoring (SIM) or full scan mode to analyze the mass isotopomer distributions of key fragments.[8]
Protocol for In Vivo Deuterium NMR Spectroscopy
This protocol outlines the conceptual steps for monitoring brain metabolism.
1. Animal Preparation and Tracer Infusion:
- Anesthetize the subject animal (e.g., a rat) and place it in the NMR spectrometer.
- Acquire baseline spectra.
- Administer D-[2-²H]-glucose via intravenous infusion for a short duration.[5]
2. Dynamic ²H NMR Data Acquisition:
- Sequentially acquire ²H NMR spectra with high temporal resolution to monitor the dynamic changes of labeled glucose, glutamate/glutamine (Glx), and water.[5] The short longitudinal relaxation time (T1) of ²H allows for rapid signal averaging.[5]
3. Data Analysis and Kinetic Modeling:
- Process the spectra to quantify the area under the curve for each resonance peak over time.
- Apply a kinetic model that incorporates glycolysis, the TCA cycle, and relevant exchange reactions to the dynamic data.
- Fit the model to the data to calculate metabolic rates such as CMRglc and VTCA.[5]
Data Presentation and Interpretation
Quantitative data from MS experiments are crucial for determining flux rates. The tables below summarize key information for interpreting GC-MS data from D-[2-²H]-glucose tracing experiments.
Table 1: Key Mass Fragments of Derivatized Glucose for Positional Isomer Analysis
This table details the ion fragments (m/z) produced from derivatized glucose during GC-MS analysis, which are used to determine the location of isotopic labels.[4][8][13]
| Derivative | Ion Fragment (m/z) | Carbon Atoms Retained | Hydrogen Atoms Retained (from Glucose Backbone) |
| Aldonitrile Pentaacetate | 328 | C1-C6 | 2, 3, 4, 5, 6, 6 |
| Aldonitrile Pentaacetate | 242 | C1-C4 | 2, 3, 4 |
| Aldonitrile Pentaacetate | 217 | C4-C6 | 4, 5, 6, 6 |
| Aldonitrile Pentaacetate | 187 | C3-C6 | 3, 4, 5, 6, 6 |
| Methyloxime Trimethylsilyl | 319 | C3-C6 | 3, 4, 5, 6, 6 |
| Methyloxime Trimethylsilyl | 217 | C4-C6 | 4, 5, 6, 6 |
| Methyloxime Trimethylsilyl | 160 | C1-C2 | 1, 2 |
Table 2: Expected Mass Isotopomer Labeling in Downstream Metabolites from D-[2-²H]-glucose
This table predicts the mass shift (M+n) for key metabolites, assuming the label is retained. The actual observed enrichment will depend on the relative flux through different pathways.
| Metabolite | Metabolic Pathway | Expected Label Retention | Mass Shift (M+n) | Notes |
| Glucose-6-Phosphate | Glycolysis / PPP | Yes | M+1 | First step of glucose metabolism. |
| Fructose-6-Phosphate | Glycolysis / PPP | Yes | M+1 | Isomerization retains the label. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | Yes | M+1 | Key indicator of PPP flux. |
| Pyruvate | Glycolysis | No | M+0 | Label is lost to water at the enolase step. |
| Lactate | Glycolysis / Fermentation | No | M+0 | Label is lost to water at the enolase step. |
| Alanine | Transamination from Pyruvate | No | M+0 | Derived from unlabeled pyruvate. |
| Citrate / TCA Interm. | TCA Cycle | No | M+0 | Derived from unlabeled pyruvate entering the TCA cycle. |
Visualizations of Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the experimental and metabolic processes.
Caption: A generalized workflow for metabolic flux analysis using a deuterated glucose tracer.
Caption: The metabolic fate of deuterium from D-[2-²H]-glucose in glycolysis vs. the PPP.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
D-Glucose-d2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of D-Glucose-d2 (CAS Number: 18991-62-3)
Introduction
D-Glucose-d2, a deuterium-labeled isotopologue of D-glucose, serves as a critical tool in metabolic research and drug development.[1][2] Its unique stable isotope labeling allows for the non-invasive tracing and quantification of glucose metabolism in vivo, providing invaluable insights into biochemical pathways and the pharmacokinetics of therapeutic agents. This guide offers a comprehensive overview of the chemical properties, metabolic significance, and experimental applications of D-Glucose-d2 for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
D-Glucose-d2, also known as D-Glucose-6,6-d2, is a white powder that is soluble in methanol.[3] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 18991-62-3[1][4][5][6] |
| Molecular Formula | C₆H₁₀D₂O₆[1][3][4][6] |
| Molecular Weight | 182.17 g/mol [4][5][6] |
| Melting Point | 150-152 °C[1][7] |
| Boiling Point | 410.8 ± 45.0 °C at 760 mmHg[1] |
| Density | 1.7 ± 0.1 g/cm³[1] |
| Flash Point | 202.2 ± 28.7 °C[1] |
| Isotopic Purity | ≥98 atom % D[7] |
| Chemical Purity | ≥99% (CP)[6][7] |
| Physical Form | Powder[7] |
Metabolic Pathways and Signaling
Glycolysis
Glycolysis is the metabolic pathway that converts glucose into pyruvate.[4] The free energy released in this process is used to form the high-energy molecules ATP and NADH. D-Glucose-d2 enters this pathway and is metabolized similarly to its unlabeled counterpart.
Glycolysis Pathway for D-Glucose-d2
Tricarboxylic Acid (TCA) Cycle
Following glycolysis, the pyruvate-d2 generated can be converted to acetyl-CoA-d2, which then enters the TCA cycle (also known as the Krebs cycle or citric acid cycle). This series of chemical reactions is a key component of cellular respiration.
Tricarboxylic Acid (TCA) Cycle
Experimental Protocols and Methodologies
D-Glucose-d2 is extensively used in stable isotope tracer studies to investigate various aspects of glucose metabolism. The general principle involves the administration of the labeled glucose followed by the detection and quantification of the tracer and its metabolites in biological samples.
Glucose Kinetics Studies
A common application of D-Glucose-d2 is in the study of whole-body glucose kinetics, including the rates of glucose appearance (Ra) and disappearance (Rd). A widely used method is the primed-constant infusion of the stable isotope.
Methodology:
-
Priming Dose: An initial bolus injection (priming dose) of D-Glucose-d2 is administered to rapidly achieve isotopic equilibrium in the plasma glucose pool.
-
Constant Infusion: This is immediately followed by a continuous intravenous infusion of D-Glucose-d2 at a known rate.
-
Blood Sampling: Blood samples are collected at regular intervals before and during the infusion to measure plasma glucose concentration and isotopic enrichment.
-
Sample Analysis: Plasma samples are analyzed using mass spectrometry (GC-MS or LC-MS) to determine the ratio of labeled to unlabeled glucose.
-
Kinetic Calculation: At isotopic steady-state, the rate of glucose appearance can be calculated using the formula: Ra = Infusion Rate / Plasma Enrichment.
Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that utilizes deuterium-labeled substrates like D-Glucose-d2 to map metabolic pathways in vivo.
Methodology:
-
Substrate Administration: D-Glucose-d2 is administered to the subject, typically orally or via intravenous infusion.[9]
-
Metabolic Conversion: The labeled glucose is taken up by tissues and metabolized, leading to the incorporation of deuterium into various downstream metabolites such as lactate and glutamate.[10]
-
MR-based Detection: A magnetic resonance imaging (MRI) scanner tuned to the deuterium frequency is used to acquire 3D magnetic resonance spectroscopic imaging (MRSI) data.[9][11]
-
Spectral Analysis: The acquired data provides a deuterium spectral signature for each spatial location, which is then quantified to create metabolic maps of the deuterated substrate and its products.[9]
Workflow for a Stable Isotope Tracer Study
Applications in Drug Development
The use of stable isotope-labeled compounds like D-Glucose-d2 is becoming increasingly important in the pharmaceutical industry. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of drugs.[1] In the context of drug development, D-Glucose-d2 can be used to:
-
Assess Metabolic Effects of Drugs: Investigate how a new drug candidate affects glucose metabolism and overall energy homeostasis.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Use as a metabolic tracer to understand the mechanism of action and dose-response of drugs targeting metabolic pathways.[12]
-
Disease Modeling: Study metabolic dysregulation in diseases such as diabetes, cancer, and neurodegenerative disorders.[3][13]
Conclusion
D-Glucose-d2 is a powerful and versatile tool for probing glucose metabolism. Its well-defined chemical properties and predictable behavior in biological systems make it an indispensable tracer for both basic research and clinical drug development. The methodologies outlined in this guide provide a framework for its application in quantifying metabolic fluxes and visualizing metabolic pathways, ultimately contributing to a deeper understanding of physiology and disease.
References
- 1. Khan Academy [khanacademy.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 10. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dacollege.org [dacollege.org]
An In-Depth Technical Guide to Stable Isotope Labeling with D-Glucose-6,6-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms in a substrate with their heavier, non-radioactive isotopes, researchers can follow the journey of these molecules through various metabolic pathways. This guide provides a comprehensive overview of the use of D-Glucose-6,6-d2, a deuterated analog of glucose, for stable isotope tracing studies. D-Glucose-6,6-d2 is a valuable tool in metabolic research, offering insights into glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP), with applications in fields such as oncology, diabetes, and drug development.[1][2]
The use of deuterium-labeled glucose offers several advantages, including being a cost-effective alternative to ¹³C-labeled tracers and introducing minimal perturbations to the biological system under investigation.[3] This guide will delve into the core principles, experimental protocols, data analysis, and applications of D-Glucose-6,6-d2 in metabolic research.
Core Principles of Metabolic Tracing with D-Glucose-6,6-d2
Stable isotope tracing with D-Glucose-6,6-d2 relies on the principle that the deuterium atoms on the sixth carbon of the glucose molecule are carried through metabolic reactions, allowing for the detection of labeled downstream metabolites. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods separate and identify metabolites and, through mass analysis, can distinguish between unlabeled and deuterium-labeled molecules.
The choice of D-Glucose-6,6-d2 is strategic for tracing specific metabolic routes. As glucose enters glycolysis, the deuterium labels are retained on pyruvate and lactate. When pyruvate is converted to acetyl-CoA and enters the TCA cycle, the labels can be tracked through the various intermediates of this central metabolic hub. This allows for the quantification of metabolic fluxes—the rates of reactions—through these pathways.
Experimental Protocols
A typical stable isotope labeling experiment using D-Glucose-6,6-d2 in cell culture involves several key steps:
1. Cell Culture and Media Preparation:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and allow them to adhere and proliferate overnight.
-
Tracer Medium Preparation: Prepare a culture medium that is devoid of natural glucose. To this base medium, add D-Glucose-6,6-d2 to the desired final concentration. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.
-
Labeling: After the initial growth period, replace the standard medium with the prepared tracer medium. The duration of labeling can vary from minutes to days, depending on the metabolic pathway of interest and the turnover rate of the metabolites being studied.
2. Metabolite Extraction:
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. The supernatant containing the metabolites is then collected and prepared for analysis. This may involve drying the sample and derivatizing the metabolites for GC-MS analysis.
3. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Metabolites are chemically modified to increase their volatility for gas chromatography. A common method is trimethylsilylation.[4]
-
Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column. The mass spectrometer then fragments the metabolites and measures the mass-to-charge ratio of the fragments, allowing for the identification and quantification of labeled and unlabeled species.[4]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analysis: LC-MS/MS is particularly useful for analyzing non-volatile and polar metabolites without the need for derivatization. The liquid chromatograph separates the metabolites, and the tandem mass spectrometer provides high sensitivity and specificity for identifying and quantifying the labeled compounds.
-
Data Presentation
The data obtained from MS analysis allows for the calculation of isotopic enrichment and metabolic flux. Isotopic enrichment refers to the percentage of a particular metabolite pool that is labeled with the stable isotope. Metabolic flux analysis (MFA) uses this data in conjunction with a metabolic network model to calculate the rates of enzymatic reactions.
Table 1: Illustrative Isotopic Enrichment of Key Metabolites after D-Glucose-6,6-d2 Labeling
| Metabolite | Isotopic Enrichment (Mole Percent Excess) |
| Glucose-6-Phosphate | 95.2 ± 2.1 |
| Fructose-6-Phosphate | 94.8 ± 2.3 |
| Pyruvate | 85.7 ± 3.5 |
| Lactate | 88.1 ± 3.2 |
| Citrate | 55.4 ± 4.1 |
| Succinate | 48.9 ± 3.8 |
| Malate | 52.3 ± 4.0 |
Table 2: Example of Metabolic Flux Rates Determined by D-Glucose-6,6-d2 Tracing (Normalized to Glucose Uptake Rate of 100)
| Metabolic Pathway | Reaction | Relative Flux Rate |
| Glycolysis | Glucose -> Pyruvate | 100 |
| Lactate Production | Pyruvate -> Lactate | 75 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 25 |
| TCA Cycle | Citrate Synthase | 23 |
| Pentose Phosphate Pathway | G6P -> Ribulose-5-P | 10 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the key steps in a stable isotope labeling experiment.
Caption: The metabolic fate of deuterium from D-Glucose-6,6-d2 in glycolysis and the TCA cycle.
Caption: Tracing D-Glucose-6,6-d2 through the oxidative and non-oxidative phases of the PPP.
Caption: Overview of Insulin and AMPK signaling pathways and their regulation of glucose metabolism.
Applications in Research and Drug Development
Stable isotope tracing with D-Glucose-6,6-d2 is a versatile technique with broad applications:
-
Oncology: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect.[5] D-Glucose-6,6-d2 can be used to quantify the increased rates of glycolysis and lactate production in tumor cells, providing insights into cancer metabolism and identifying potential therapeutic targets.[2][6]
-
Diabetes and Metabolic Diseases: This technique allows for the in vivo measurement of whole-body glucose turnover and hepatic glucose production, which are critical parameters in the study of diabetes and insulin resistance.[7]
-
Drug Development: By assessing the impact of a drug candidate on glucose metabolism, researchers can elucidate its mechanism of action and evaluate its efficacy. For instance, a compound's ability to alter glucose flux through specific pathways can be quantified.[1]
-
Neuroscience: The brain is highly dependent on glucose as an energy source. D-Glucose-6,6-d2 can be used to study brain glucose metabolism in both healthy and diseased states.
Conclusion
Stable isotope labeling with D-Glucose-6,6-d2 is a powerful and accessible method for investigating cellular metabolism. Its ability to provide quantitative data on metabolic fluxes through key pathways makes it an invaluable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively utilize this technique to advance our understanding of health and disease.
References
- 1. nbinno.com [nbinno.com]
- 2. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-Glucose-d2 in Preclinical Research: A Technical Guide
An In-depth Exploration of a Stable Isotope Tracer in Metabolic Research
In the landscape of preclinical research, understanding the intricate metabolic pathways that underpin both normal physiology and disease states is paramount. Stable isotope tracers have emerged as indispensable tools for elucidating these complex processes. Among these, D-Glucose-d2, a deuterated isotopologue of D-glucose, offers a powerful and non-radioactive method for tracing the fate of glucose in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of D-Glucose-d2 in preclinical research, with a focus on its use in metabolic tracer studies, particularly in the fields of oncology and neurobiology.
Core Applications in Preclinical Research
D-Glucose-d2 serves as a crucial tracer for quantifying glucose kinetics and metabolic fluxes.[1][2] Its primary application lies in its ability to be administered to biological systems and subsequently tracked as it is metabolized. The deuterium atoms on the glucose molecule act as a stable isotopic label, allowing researchers to distinguish it from endogenous glucose. This enables the precise measurement of various metabolic parameters.
Stable heavy isotopes, such as the deuterium in D-Glucose-d2, have been widely incorporated into molecules to serve as tracers for quantification during drug development and metabolic research.[1][2] The use of such labeled compounds is a well-validated approach for exploring whole-body glucose homeostasis and the metabolic profiles of various biological systems.[3]
Metabolic Tracing in Oncology
Cancer cells often exhibit altered glucose metabolism, characterized by increased glucose uptake and a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[4] D-Glucose-d2 can be utilized to study these metabolic shifts in preclinical cancer models. By tracing the labeled glucose, researchers can gain insights into the rates of glycolysis and other glucose-utilizing pathways within tumor cells. This information is invaluable for the development of novel anti-cancer therapies that target cancer cell metabolism.
Applications in Neurobiology
The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs.[5] D-Glucose-d2 can be used to investigate brain glucose metabolism in preclinical models of neurological disorders. For instance, it can help in understanding the alterations in glucose utilization that occur in conditions such as epilepsy, traumatic brain injury, and neurodegenerative diseases.[6][7][8] Studies have shown that inhibiting glycolysis can have profound effects on neuronal excitability, suggesting that tracers like D-Glucose-d2 are vital for exploring the link between metabolism and neuronal function.[6]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies that have utilized deuterated glucose tracers to assess metabolic parameters. While specific data for D-Glucose-d2-2 is not extensively available in the public domain, the principles and methodologies are directly translatable. The data presented here is from studies using similar deuterated glucose tracers, such as 6,6-D2-Glucose, to illustrate the types of quantitative information that can be obtained.
| Parameter Measured | Tracer Used | Model System | Key Findings | Reference |
| Whole Body Glucose Flux | 6,6-D2-Glucose | Human | Primed constant infusion allows for reliable quantification of glucose kinetics. | [3] |
| Glucose and Fructose Recycling | 6,6-D2-Glucose and 2-D1-Glucose | Human | Enables the determination of substrate cycling rates between glucose and glucose-6-phosphate. | [3] |
| Glucose Synthesis from Precursors | [2,3-13C2]-alanine and 6,6-D2-glucose | Human | Allows for the calculation of the rate of glucose synthesis from specific precursors. | [3] |
Table 1: Quantitative Metabolic Parameters Measured with Deuterated Glucose Tracers
Detailed Experimental Protocols
The successful application of D-Glucose-d2 as a metabolic tracer hinges on robust experimental design and precise analytical techniques. Below are generalized protocols for in vivo and in vitro studies.
In Vivo Primed Constant Infusion Protocol for Glucose Flux Measurement
This protocol is adapted from validated methods for measuring whole-body glucose kinetics.[3]
Objective: To determine the whole-body rate of appearance (Ra) of glucose.
Materials:
-
D-Glucose-d2 (or other deuterated glucose tracer like 6,6-D2-Glucose)
-
Sterile saline solution
-
Animal model (e.g., mouse, rat)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Animal Preparation: Fast the animal overnight to achieve a basal metabolic state. Anesthetize the animal and insert catheters into a suitable artery for blood sampling and a vein for infusion.
-
Tracer Preparation: Prepare a sterile solution of the deuterated glucose tracer in saline. A priming bolus dose and a constant infusion solution will be needed. For example, a priming bolus of 14.0 µmol/kg and a constant infusion rate of 11.5 µmol/kg/hr have been used for 6,6-D2-Glucose.[3]
-
Priming and Infusion: Administer the priming bolus dose to rapidly achieve isotopic steady-state. Immediately follow with the constant infusion of the tracer for a set period (e.g., 140 minutes).[3]
-
Blood Sampling: Collect blood samples at baseline (time 0) and at regular intervals during the last portion of the infusion (e.g., 90, 100, 110, 120 minutes) to confirm isotopic steady-state.[3]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Mass Spectrometry Analysis: Prepare plasma samples for analysis by derivatization (e.g., to form the aldonitrile pentaacetate derivative of glucose). Analyze the samples using a mass spectrometer to determine the isotopic enrichment of the deuterated glucose.
-
Calculation of Glucose Flux: Calculate the rate of appearance of glucose using the steady-state infusion rate of the tracer and the measured plasma isotopic enrichment.
Experimental Workflow for In Vivo Glucose Tracing
Caption: Workflow for in vivo glucose tracing experiments.
Signaling Pathways and Metabolic Maps
D-Glucose-d2 is utilized to trace the flow of glucose through various metabolic pathways. The following diagram illustrates the central role of glucose in cellular metabolism and highlights the key pathways that can be investigated using D-Glucose-d2.
Central Glucose Metabolism
Caption: Central pathways of glucose metabolism.
Conclusion
D-Glucose-d2 is a valuable tool in preclinical research, enabling the detailed investigation of glucose metabolism in a variety of physiological and pathological contexts. Its use as a stable isotope tracer provides a safe and effective means to quantify metabolic fluxes and understand the intricate regulation of glucose utilization. As research continues to unravel the metabolic underpinnings of disease, the application of deuterated glucose tracers like D-Glucose-d2 will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. metsol.com [metsol.com]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolytic inhibitor 2-deoxyglucose prevents cortical hyperexcitability after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-glucose protects hippocampal neurons against excitotoxic and oxidative injury: evidence for the involvement of stress proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Metabolic Pathways with Deuterated Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterated glucose ([D]-glucose) as a stable isotope tracer to explore metabolic pathways. It is designed for researchers, scientists, and drug development professionals who are interested in applying this powerful technique to their studies. The guide covers the core principles of deuterated glucose tracing, detailed experimental protocols for both in vitro and in vivo studies, data analysis techniques, and applications in various research areas, particularly in oncology and drug development.
Introduction to Deuterated Glucose Tracing
Stable isotope tracing using molecules like deuterated glucose offers a powerful approach to quantitatively track the flux of metabolites through various biochemical pathways.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.[3] Deuterated glucose, where one or more hydrogen atoms are replaced by deuterium (²H or D), allows researchers to follow the fate of glucose carbons and hydrogens as they are metabolized through central carbon metabolism.[1]
The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Deuterium Metabolic Imaging (DMI).[4][5] These methods provide valuable insights into the activity of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[6][7] Understanding the reprogramming of these pathways is crucial in various fields, especially in cancer research, where altered glucose metabolism is a hallmark of malignancy, often referred to as the Warburg effect.[8][9]
Key Metabolic Pathways Traced with Deuterated Glucose
The journey of deuterium from labeled glucose can be tracked through several interconnected metabolic pathways. The specific deuterated glucose isotopologue used will determine which parts of the pathways can be most effectively probed.
Below is a diagram illustrating the central carbon metabolism and the flow of deuterium from [6,6-²H₂]-glucose.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic Tracers for the Measurement of Metabolic Flux Rates | Oncohema Key [oncohemakey.com]
- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose-d2-2 as a Non-Radioactive Glucose Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glucose metabolism is fundamental to understanding a vast array of physiological and pathological processes, from cellular energy homeostasis to the progression of diseases like diabetes and cancer. Stable isotope tracers have emerged as powerful tools in metabolic research, offering a safe and non-invasive alternative to radioactive isotopes for tracking the fate of molecules in vivo. Among these, deuterium-labeled glucose, and specifically D-Glucose-d2-2, provides a unique window into specific metabolic pathways. This technical guide provides a comprehensive overview of the application of this compound as a non-radioactive glucose tracer, detailing experimental protocols, presenting quantitative data, and visualizing key concepts to empower researchers in their metabolic investigations.
The use of stable isotope-labeled glucose in a primed constant infusion has been extensively validated as a reliable method for quantifying glucose kinetics. This technique allows for the exploration of whole-body glucose homeostasis under various conditions.
Core Principles of this compound Tracing
This compound is a form of glucose where a hydrogen atom on the second carbon has been replaced by its stable isotope, deuterium. This subtle modification allows the molecule to be traced as it moves through various metabolic pathways. The primary analytical techniques for detecting and quantifying this compound and its downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio or magnetic resonance properties, respectively.
The position of the deuterium label on the glucose molecule is critical as it determines which metabolic pathways can be effectively traced. When this compound enters glycolysis, the deuterium label is carried through the initial steps. The fate of this label provides insights into the activity of specific enzymes and pathways. For instance, the label can be tracked to lactate or other downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.
Quantitative Data Presentation
The selection of a specific deuterated glucose tracer can influence the sensitivity and the specific metabolic pathways that can be interrogated. The following tables summarize quantitative data comparing different deuterated glucose tracers.
| Tracer | Relative Signal Intensity (Compared to D-Glucose-d2) | Key Metabolic Pathways Traced | Primary Analytical Technique | Reference |
| This compound | 1.0 | Glycolysis, Glucose Uptake | MS, NMR | N/A |
| 6,6-D2-Glucose | Variable | Glucose Flux, Glycolysis, TCA Cycle | MS, NMR | [1](1) |
| [U-D7]Glucose | Higher signal for glucose and downstream metabolites | Glycolysis, TCA Cycle, Pentose Phosphate Pathway | NMR | N/A |
Experimental Protocols
The successful application of this compound as a metabolic tracer hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experimental stages.
Protocol 1: In Vivo Glucose Flux Measurement using Primed Constant Infusion
This protocol is adapted from studies using 6,6-D2-Glucose and is applicable for this compound to determine whole-body glucose flux.
1. Subject Preparation:
-
Subjects should be fasted overnight (8-12 hours) to achieve a basal metabolic state.
-
An intravenous catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to arterialize the venous blood, for blood sampling.
2. Tracer Preparation and Infusion:
-
A sterile solution of this compound is prepared in saline.
-
A priming bolus dose is administered to rapidly achieve isotopic steady-state. For 6,6-D2-Glucose, a typical priming dose is 14.0 µmol/kg.
-
This is immediately followed by a constant infusion of the tracer. A typical infusion rate for 6,6-D2-Glucose is 11.5 µmol/kg/hr.[1](1)
3. Blood Sampling:
-
Baseline blood samples are collected before the start of the infusion.
-
Subsequent blood samples are collected at timed intervals during the infusion to monitor the isotopic enrichment of plasma glucose. For glucose flux, sampling at 0, 90, 100, 110, and 120 minutes is common.[1](1)
4. Sample Processing and Analysis:
-
Plasma is separated from blood samples by centrifugation.
-
Plasma proteins are precipitated, and the supernatant containing glucose is further processed for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Sample Preparation for Mass Spectrometric Analysis
1. Protein Precipitation:
-
To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
2. Derivatization (for GC-MS):
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
The dried residue is then derivatized to make the glucose volatile for GC-MS analysis. A common method is to form a penta-acetate derivative using acetic anhydride and pyridine.
3. LC-MS/MS Analysis:
-
The supernatant from the protein precipitation step can often be directly injected into the LC-MS/MS system after appropriate dilution.
-
Chromatographic separation is typically achieved on a suitable column, such as an amino-propyl column.
Mandatory Visualizations
Signaling Pathway: Glycolysis and the Fate of the Deuterium Label from this compound
References
Methodological & Application
Application Notes: D-Glucose-d2-2 for Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By providing a snapshot of cellular metabolism in action, MFA offers deeper insights than static metabolomic measurements of metabolite concentrations.[2] A key technique in MFA is the use of stable isotope tracers, such as molecules labeled with 13C, 15N, or deuterium (2H), to track the transformation of nutrients through metabolic pathways.[3][4]
This document provides a detailed protocol and application notes for using D-Glucose-d2-2 (D-[2-2H]glucose), a specialized isotopic tracer, to investigate specific aspects of glucose metabolism. While broadly applicable tracers like [U-13C6]glucose are used to map the flow of carbon throughout central metabolism, this compound is uniquely suited for probing the upper stages of glycolysis.[5]
Principle of this compound Tracing
The utility of an isotopic tracer is determined by the metabolic fate of its labeled atoms. In the case of this compound, the deuterium atom is positioned on the second carbon. Upon entering the cell and being phosphorylated by hexokinase to glucose-6-phosphate (G6P), the tracer proceeds to the next step in glycolysis, an isomerization reaction catalyzed by phosphoglucose isomerase (PGI).
During this reaction, G6P is converted to fructose-6-phosphate (F6P). The mechanism of the PGI enzyme involves the formation of an enediol intermediate, which facilitates the exchange of the hydrogen atom at the C2 position with a proton from water.[6][7] Consequently, the deuterium label on this compound is lost from the sugar backbone and released into the cellular water pool at this specific enzymatic step.
This targeted loss of the label is the key feature of this compound tracing. By measuring the isotopic enrichment in the substrate (G6P) and the lack of enrichment in the product (F6P), researchers can precisely quantify the flux through the phosphoglucose isomerase reaction. This makes this compound an excellent tool for investigating the regulation of upper glycolysis, distinct from the pentose phosphate pathway (PPP) and lower glycolysis.
Applications
-
Quantification of Phosphoglucose Isomerase (PGI) Flux: Directly measure the in vivo rate of the conversion of G6P to F6P.
-
Studying Glycolytic Regulation: Investigate how drugs, genetic modifications, or environmental conditions specifically affect the initial committed steps of glycolysis.
-
Analysis of Futile Cycling: In conjunction with other tracers, this compound can help dissect the extent of futile cycling between G6P and F6P.
-
Enzyme Kinetics: Provide insights into the in-situ activity and kinetics of PGI.
Experimental Workflow and Protocols
The overall workflow for a this compound metabolic flux experiment involves cell culture, isotope labeling, rapid quenching of metabolism, metabolite extraction, and analysis by mass spectrometry.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent cells in a 6-well plate format but can be adapted for other formats or suspension cultures.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
This compound (sterile solution)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO2).
-
Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration (e.g., 10 mM) and dialyzed FBS. Warm the medium to 37°C.
-
Initiate Labeling:
-
Aspirate the standard culture medium from the wells.
-
Quickly wash the cells once with 2 mL of pre-warmed PBS to remove residual unlabeled glucose.
-
Aspirate the PBS and immediately add 1 mL of the pre-warmed this compound labeling medium.
-
-
Incubation: Return the plates to the incubator for a predetermined time. For analyzing upper glycolysis, labeling times are typically short, ranging from 1 to 30 minutes, to capture the isotopic steady state of early intermediates.
Protocol 2: Metabolite Quenching and Extraction
This step is critical for halting all enzymatic activity to preserve the metabolic state of the cells at the time of collection.[2]
Materials:
-
Quenching/Extraction Solution: A pre-chilled (-80°C) mixture of Methanol:Acetonitrile:Water (50:30:20, v/v/v).
-
Cell scraper
-
Dry ice
Procedure:
-
Quench Metabolism: At the end of the labeling period, remove the plate from the incubator and place it on a bed of dry ice.
-
Remove Medium: Quickly aspirate the labeling medium.
-
Extract Metabolites:
-
Immediately add 1 mL of the -80°C Quenching/Extraction Solution to each well.
-
Use a cell scraper to scrape the cells into the solution.
-
Pipette the entire cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 30 seconds.
-
Pellet Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing sugar phosphates as it does not typically require chemical derivatization.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column suitable for separating polar metabolites.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic (e.g., 85% B) to lower organic content to elute polar compounds.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 75-1000
-
Data Acquisition: Full scan mode to detect all ions and their isotopic patterns.
-
Targeted Ions:
-
Glucose-6-Phosphate (G6P) / Fructose-6-Phosphate (F6P): [M-H]- = m/z 259.02
-
D-G6P from this compound: [M-H]- = m/z 260.03
-
Data Presentation and Interpretation
Metabolic Fate Visualization
The following diagram illustrates the specific metabolic step investigated by this compound.
Quantitative Data Tables
After LC-MS analysis, raw data is processed to determine the Mass Isotopomer Distribution (MID) for key metabolites. The MID represents the fraction of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., isotopic labels.
Table 1: Example Mass Isotopomer Distributions (MID) after Labeling
| Metabolite | Isotopologue | Control Cells (%) | Treated Cells (%) | Interpretation |
| Glucose-6-P | M+0 (unlabeled) | 15.2 | 14.8 | Represents the fraction of the pool not yet labeled. |
| M+1 (labeled) | 84.8 | 85.2 | Represents the G6P pool derived from the this compound tracer. | |
| Fructose-6-P | M+0 (unlabeled) | 99.8 | 99.7 | The lack of M+1 confirms the loss of deuterium at the PGI step. |
| M+1 (labeled) | <0.2 | <0.3 | Negligible M+1 indicates complete label exchange. |
Table 2: Calculated Metabolic Fluxes
Fluxes are calculated using the MID data and metabolic modeling software. The data can be used to compare metabolic phenotypes between different conditions. Fluxes are often normalized to a key uptake rate, such as glucose uptake.
| Metabolic Flux | Control (nmol/10^6 cells/hr) | Treated (nmol/10^6 cells/hr) | % Change |
| Glucose Uptake | 150.5 ± 12.1 | 145.2 ± 10.8 | -3.5% |
| PGI (G6P → F6P) | 125.8 ± 9.5 | 85.1 ± 7.3 | -32.4% |
| PPP (G6PD) | 24.7 ± 3.1 | 60.1 ± 5.5 | +143.3% |
Interpretation of Example Data:
In this hypothetical example, the "Treated" condition shows a significant decrease in the flux through the PGI reaction (-32.4%), while the flux into the Pentose Phosphate Pathway has increased. This demonstrates how this compound can be used to pinpoint specific changes in metabolic pathway utilization. The MID data in Table 1 provides the direct experimental evidence for the label loss used to inform these flux calculations.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Upregulation of pentose phosphate pathway and preservation of tricarboxylic acid cycle flux after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Glucose Kinetics Using D-Glucose-d2 Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of glucose kinetics is fundamental to understanding metabolic health and disease. Stable isotope tracers, such as Deuterated Glucose (D-Glucose-d2 or [6,6-²H₂]glucose), offer a safe and powerful method to measure the dynamics of glucose metabolism in vivo. The primed-constant infusion of D-Glucose-d2, coupled with mass spectrometry, allows for the accurate determination of key kinetic parameters, including the rate of glucose appearance (Ra), rate of glucose disappearance (Rd), and the metabolic clearance rate (MCR).[1][2][3] This approach is invaluable for investigating the pathophysiology of diseases like diabetes and obesity, and for evaluating the efficacy of novel therapeutic interventions.[4][5]
This document provides a detailed protocol for quantifying glucose kinetics using a D-Glucose-d2 infusion, from experimental design and execution to sample analysis and data interpretation.
Principle of the Method
The methodology is based on the tracer dilution principle.[6][7] By infusing D-Glucose-d2 at a known constant rate, it mixes with the body's endogenous glucose pool. At a metabolic steady state, the rate at which the tracer is diluted by endogenously produced glucose allows for the calculation of the total rate of glucose appearance in the circulation. Since the plasma glucose concentration remains constant at steady state, the rate of glucose appearance equals the rate of glucose disappearance.[7]
Key Parameters:
-
Rate of Appearance (Ra): The rate at which glucose enters the circulation, primarily from hepatic glucose production in the fasting state.[5]
-
Rate of Disappearance (Rd): The rate at which glucose is taken up and utilized by tissues.[7]
-
Metabolic Clearance Rate (MCR): The volume of plasma cleared of glucose per unit of time, reflecting the efficiency of glucose disposal.[8]
Experimental Workflow
The following diagram outlines the major steps involved in a typical D-Glucose-d2 infusion study for quantifying glucose kinetics.
Figure 1: Experimental workflow for quantifying glucose kinetics.
Detailed Experimental Protocol
This protocol describes a primed-constant infusion of D-Glucose-d2 to measure glucose kinetics in human subjects under fasting conditions.
Subject Preparation
-
Fasting: Subjects should fast overnight for 10-12 hours to achieve a post-absorptive state. Water is permitted ad libitum.
-
Catheterization: On the morning of the study, insert two intravenous catheters into contralateral arm veins. One catheter is for the infusion of D-Glucose-d2, and the other is for blood sampling.
D-Glucose-d2 Tracer Preparation
-
Stock Solution: Prepare a sterile stock solution of D-Glucose-d2 (e.g., [6,6-²H₂]glucose) in saline. The concentration will depend on the desired infusion rate and pump specifications.
-
Priming Dose: The priming dose is calculated to rapidly bring the plasma glucose enrichment to the expected steady-state level. A common priming dose is 80-100 times the constant infusion rate (per minute).[7]
-
Infusion Solution: Prepare the solution for the constant infusion pump.
Infusion and Sampling Procedure
-
Baseline Sampling: Collect baseline blood samples (-15 min and 0 min) before starting the infusion to determine background glucose concentration and isotopic enrichment.
-
Priming Dose Administration: At time 0, administer the priming dose of D-Glucose-d2 as a bolus injection over 1-2 minutes.[2]
-
Constant Infusion: Immediately following the priming dose, begin the constant infusion of D-Glucose-d2 using a calibrated syringe pump.[2][3] The infusion is typically continued for at least 120-180 minutes to ensure a steady state is reached.[2][9]
-
Steady-State Sampling: After allowing sufficient time for equilibration (e.g., starting at 90 minutes), collect blood samples at regular intervals (e.g., every 10-15 minutes) for the remainder of the infusion period to confirm the attainment of a steady state in both plasma glucose concentration and isotopic enrichment.[2]
Sample Handling and Analysis
Plasma/Serum Preparation
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride).
-
Immediately place the samples on ice to prevent further glucose metabolism.
-
Centrifuge the samples at 4°C to separate plasma or serum.
-
Store the plasma/serum at -80°C until analysis.
Measurement of Isotopic Enrichment
The isotopic enrichment of D-Glucose-d2 in plasma is typically measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]
GC-MS Protocol Outline:
-
Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile or ethanol.[12]
-
Supernatant Isolation: Centrifuge and collect the supernatant containing glucose.
-
Derivatization: The glucose in the supernatant is chemically derivatized to make it volatile for GC analysis. A common method is the formation of the glucose pentaacetate derivative.[13]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The instrument separates the glucose derivative, and the mass spectrometer measures the relative abundance of the unlabeled glucose (m/z) and the D-Glucose-d2 tracer (m/z+2).[11][14]
-
Enrichment Calculation: The isotopic enrichment is expressed as Mole Percent Excess (MPE), which is calculated from the measured ion intensities after correcting for background natural abundance.[7]
Data Presentation and Calculations
Quantitative Data Summary
The following table provides typical values for infusion parameters and expected glucose kinetic rates in healthy, post-absorptive adults. These values can serve as a reference for experimental design.
| Parameter | Typical Value/Range | Unit | Reference |
| Infusion Parameters | |||
| D-Glucose-d2 Priming Dose | 14.0 - 17.8 | µmol/kg | [2] |
| D-Glucose-d2 Infusion Rate | 0.11 - 0.22 (11.5 - 13.2) | mg/kg/min (µmol/kg/hr) | [2] |
| Infusion Duration | 120 - 180 | minutes | [2][9] |
| Fasting Glucose Kinetics | |||
| Rate of Appearance (Ra) | 2.0 - 2.5 | mg/kg/min | [9] |
| Rate of Disappearance (Rd) | 2.0 - 2.5 | mg/kg/min | [7] |
| Metabolic Clearance Rate (MCR) | 2.5 - 3.5 | ml/kg/min | [9] |
Calculation of Glucose Kinetics
At isotopic and metabolic steady state, the following equations are used:
-
Rate of Appearance (Ra):
Ra (mg/kg/min) = Infusion Rate (mg/kg/min) / MPE
Where:
-
Infusion Rate is the known rate of D-Glucose-d2 infusion.
-
MPE is the Mole Percent Excess of D-Glucose-d2 in plasma at steady state, expressed as a fraction.
-
-
Rate of Disappearance (Rd):
Under steady-state conditions where the plasma glucose concentration is constant:
Rd (mg/kg/min) = Ra (mg/kg/min)
-
Metabolic Clearance Rate (MCR):
MCR (ml/kg/min) = Rd (mg/kg/min) / Plasma Glucose Concentration (mg/ml)
Signaling and Metabolic Pathways
The regulation of glucose production and utilization involves complex signaling pathways. The diagram below illustrates the primary hormonal regulation of hepatic glucose production, a key component of the glucose rate of appearance measured in the fasting state.
References
- 1. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. metsol.com [metsol.com]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and metabolic clearance of glucose under basal conditions in Type II (non-insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 8. Metabolic clearance rate is a more robust and physiological parameter for insulin sensitivity than glucose infusion rate in the isoglycemic glucose clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucose-d2 Sample Preparation in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Glucose-d2 (deuterium-labeled glucose) is a stable isotope-labeled internal standard frequently employed in mass spectrometry-based quantitative analysis of glucose. Its use is critical in metabolic research, particularly in studies of glucose turnover, gluconeogenesis, and insulin sensitivity, often in the context of diabetes, obesity, and exercise physiology.[1][2] The use of a stable isotope-labeled internal standard like D-Glucose-d2 allows for accurate quantification by correcting for variations in sample preparation and instrument response. This document provides detailed protocols for the preparation of samples containing D-Glucose-d2 for analysis by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The LC-MS/MS method offers a straightforward and rapid approach for the analysis of D-Glucose-d2, particularly in biological matrices like serum and plasma, often requiring minimal sample cleanup.
Experimental Protocol: Protein Precipitation
This protocol is adapted from a validated method for determining the glucose-d2/glucose ratio in human serum and plasma.[1][2]
-
Sample Collection: Collect 50 µL of serum or plasma.
-
Protein Precipitation: Add 200 µL of acetonitrile to the sample.
-
Vortexing: Vortex mix the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system.
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the key parameters for the LC-MS/MS analysis of D-Glucose-d2.
| Parameter | Value | Reference |
| Chromatography Column | Luna 3 µm NH2 100A (100 x 2 mm) | [1][2] |
| Mobile Phase | 85% Acetonitrile with 20 mmol/L Ammonium Acetate | [1][2] |
| Flow Rate | 400 µL/min | [1][2] |
| Column Temperature | 40 °C | [1][2] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion | [1][2] |
| MS/MS Transition (Glucose) | m/z 179 -> 89 | [1][2] |
| MS/MS Transition (Glucose-d2) | m/z 181 -> 89 | [1][2] |
| Retention Time | 4 - 5 minutes | [1][2] |
| Total Analysis Time | 10 minutes | [1][2] |
| Linearity (r²) | >0.999 (for glucose-d2/glucose ratio of 0-10%) | [1] |
| Imprecision (CV%) | 1.20 - 8.19% | [1] |
Experimental Workflow for LC-MS/MS Sample Preparation
Caption: LC-MS/MS sample preparation workflow.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of D-Glucose-d2 requires a derivatization step to increase the volatility of the sugar. This section details a common derivatization protocol to form glucose pentaacetate.
Experimental Protocol: Derivatization for GC-MS
This protocol is based on established methods for the quantitation of glucose and its isotopologues in plasma.[3][4]
-
Sample Extraction:
-
Derivatization:
-
Analysis: The derivatized sample is then injected into the GC-MS system.
Quantitative Data for GC-MS Analysis
The following table summarizes the key parameters for the GC-MS analysis of derivatized D-Glucose-d2.
| Parameter | Value | Reference |
| Derivatization Reagent | Acetic Anhydride | [3][4] |
| Derivative Formed | Glucose Pentaacetate | [3][4] |
| GC Column | Innowax MS (30 m x 0.25 mm; 0.25 µm) | [3] |
| Carrier Gas | Helium | [3] |
| Ionization Mode | Chemical Ionization (CI) | [3] |
| Mass Spectrometer | TSQ Quantum tandem quadrupole | [3] |
| Run Time | 30 minutes | [3] |
Alternative Derivatization Methods
Researchers have successfully employed other derivatization strategies for the GC-MS analysis of deuterated glucose. These include the formation of:
-
Aldonitrile pentapropionate derivatives: This involves a two-step reaction, first with hydroxylamine and then with propionic anhydride.[5]
-
Di-O-isopropylidene propionate derivatives: This method utilizes acetone for the initial derivatization step.[5]
The choice of derivatization method can influence the fragmentation patterns observed in the mass spectrum and may be selected to target specific positional isomers of deuterated glucose.[5][6]
Experimental Workflow for GC-MS Sample Preparation
Caption: GC-MS sample preparation workflow.
III. Signaling Pathways and Logical Relationships
The use of D-Glucose-d2 as a tracer allows for the investigation of key metabolic pathways. The diagram below illustrates the central role of glucose in metabolism and how isotopic labeling can be used to trace its fate.
Caption: Metabolic fate of D-Glucose-d2 tracer.
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of D-Glucose-d2 will depend on the specific research question, available instrumentation, and the desired level of detail regarding glucose metabolism. LC-MS/MS offers a high-throughput and straightforward approach for quantifying total D-Glucose-d2, while GC-MS, with its various derivatization options, provides a powerful tool for more detailed investigations, including the analysis of positional isomers. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust and reliable methods for the mass spectrometric analysis of D-Glucose-d2 in their studies.
References
- 1. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 4. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Glucose-d2 in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased uptake and utilization of glucose to support rapid proliferation and survival. Stable isotope tracing using deuterated glucose, such as D-Glucose-d2 (specifically [6,6-D2]-Glucose), offers a powerful tool to dissect the intricate metabolic pathways in cancer cells. This heavy isotope-labeled glucose analogue allows for the quantitative analysis of metabolic fluxes through key pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can gain critical insights into tumor-specific metabolic phenotypes, identify potential therapeutic targets, and assess the efficacy of novel anti-cancer agents that target metabolism. [6,6-D2]-Glucose is a particularly useful tracer for measuring the rate of glucose flux.
These application notes provide an overview of the uses of D-Glucose-d2 in cancer cell metabolism research, along with detailed protocols for its application in stable isotope tracing studies.
Key Applications of D-Glucose-d2 in Cancer Metabolism Research
-
Quantification of Glycolytic Flux: D-Glucose-d2 is used to measure the rate of glycolysis, a central pathway for energy production in many cancer cells, often referred to as the Warburg effect. By measuring the rate of appearance of deuterated lactate and other glycolytic intermediates, researchers can quantify the glycolytic activity under various conditions.
-
Assessment of Pentose Phosphate Pathway (PPP) Activity: The PPP is crucial for generating NADPH, which is essential for antioxidant defense and the biosynthesis of nucleotides and fatty acids. While other tracers like [1,2-13C2]-glucose are more direct for measuring PPP flux, D-Glucose-d2 can be used in conjunction with other tracers to provide a more comprehensive picture of glucose utilization.
-
Elucidation of Tricarboxylic Acid (TCA) Cycle Dynamics: By tracking the entry of deuterium-labeled pyruvate (derived from D-Glucose-d2) into the TCA cycle, researchers can assess the contribution of glucose to mitochondrial oxidative phosphorylation. This is critical for understanding the energy metabolism of cancer cells that rely on both glycolysis and mitochondrial respiration.
-
Evaluating the Efficacy of Metabolic-Targeted Therapies: D-Glucose-d2 tracing can be employed to evaluate how anti-cancer drugs that target metabolic pathways alter glucose metabolism in cancer cells. This provides a dynamic readout of drug efficacy and can help in understanding mechanisms of drug resistance.
-
Non-invasive Metabolic Imaging: Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates like D-Glucose-d2 to visualize metabolic processes in vivo using magnetic resonance spectroscopy (MRS). This allows for the non-invasive monitoring of tumor metabolism and response to therapy.
Quantitative Data Presentation
The following tables present illustrative quantitative data obtained from a hypothetical stable isotope tracing experiment using [6,6-D2]-Glucose in a cancer cell line. This data is representative of the types of results generated in metabolic flux analysis studies.
Table 1: Relative Abundance of Deuterium-Labeled Glycolytic Intermediates
| Metabolite | Unlabeled (M+0) | Labeled (M+2) | Fractional Enrichment (%) |
| Glucose-6-Phosphate | 25.3 ± 2.1 | 74.7 ± 2.1 | 74.7 |
| Fructose-6-Phosphate | 30.1 ± 2.5 | 69.9 ± 2.5 | 69.9 |
| Dihydroxyacetone phosphate | 45.8 ± 3.2 | 54.2 ± 3.2 | 54.2 |
| 3-Phosphoglycerate | 50.2 ± 4.1 | 49.8 ± 4.1 | 49.8 |
| Phosphoenolpyruvate | 52.6 ± 3.9 | 47.4 ± 3.9 | 47.4 |
| Pyruvate | 60.7 ± 5.3 | 39.3 ± 5.3 | 39.3 |
| Lactate | 48.9 ± 4.5 | 51.1 ± 4.5 | 51.1 |
Data are presented as mean relative abundance ± standard deviation from triplicate experiments.
Table 2: Relative Abundance of Deuterium-Labeled TCA Cycle Intermediates
| Metabolite | Unlabeled (M+0) | Labeled (M+1) | Labeled (M+2) | Total Fractional Enrichment (%) |
| Citrate | 75.1 ± 6.2 | 15.3 ± 1.8 | 9.6 ± 1.1 | 24.9 |
| α-Ketoglutarate | 80.4 ± 7.1 | 12.1 ± 1.5 | 7.5 ± 0.9 | 19.6 |
| Succinate | 82.3 ± 6.8 | 10.9 ± 1.3 | 6.8 ± 0.8 | 17.7 |
| Fumarate | 85.1 ± 7.5 | 9.5 ± 1.1 | 5.4 ± 0.7 | 14.9 |
| Malate | 83.2 ± 7.0 | 11.3 ± 1.4 | 5.5 ± 0.6 | 16.8 |
Data are presented as mean relative abundance ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing with [6,6-D2]-Glucose in Cultured Cancer Cells
This protocol describes the general procedure for labeling cultured cancer cells with [6,6-D2]-Glucose and preparing cell extracts for mass spectrometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
[6,6-D2]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Liquid nitrogen or dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture cells in complete medium overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with [6,6-D2]-Glucose to the desired final concentration (typically the same as the glucose concentration in the complete medium, e.g., 10 mM or 25 mM) and dFBS.
-
Isotope Labeling:
-
Aspirate the complete medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed [6,6-D2]-Glucose labeling medium to each well.
-
Return the plates to the incubator and culture for the desired labeling period. The time required to reach isotopic steady-state varies between cell lines and metabolic pathways. A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
The metabolite extracts can be stored at -80°C until analysis.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Glucose-d2 Labeled Metabolites
This protocol provides a general workflow for the derivatization and GC-MS analysis of polar metabolites from the cell extracts.
Materials:
-
Metabolite extracts from Protocol 1
-
SpeedVac or nitrogen evaporator
-
Methoxyamine hydrochloride in pyridine (derivatization agent)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatization agent)
-
GC-MS system equipped with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Dry the metabolite extracts to completeness using a SpeedVac or under a gentle stream of nitrogen.
-
Derivatization:
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extracts. Vortex and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.
-
Silylation: Add 80 µL of MSTFA + 1% TMCS to the samples. Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Transfer the derivatized samples to GC-MS vials with inserts.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient for the GC oven to separate the metabolites. A typical gradient might be: start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of specific metabolites.
-
-
Data Analysis:
-
Process the raw GC-MS data using the instrument's software or a dedicated metabolomics data analysis platform.
-
Identify metabolites based on their retention time and mass spectrum by comparing them to a standard library (e.g., NIST).
-
Quantify the relative abundance of different isotopologues (e.g., M+0, M+1, M+2) for each metabolite.
-
Correct for the natural abundance of isotopes to determine the fractional enrichment of the deuterium label in each metabolite.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of D-Glucose-d2 in cancer cells.
Caption: Experimental workflow for D-Glucose-d2 tracing.
Caption: Key signaling pathways influencing glucose metabolism.
Calculating glucose turnover rates with D-Glucose-d2-2 data
Measuring In Vivo Glucose Turnover Rates Using D-Glucose-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of glucose metabolism is fundamental to understanding numerous physiological and pathophysiological states, including diabetes, obesity, and metabolic syndrome. D-Glucose-d2 ([6,6-²H₂]-glucose) is a stable, non-radioactive isotopic tracer used to quantify whole-body glucose turnover. This application note provides a detailed protocol for the primed-constant infusion of D-Glucose-d2 to determine the rate of appearance (Ra) of glucose in vivo, a direct measure of glucose turnover. The methodology described is applicable to both preclinical and clinical research settings for assessing the effects of therapeutic interventions on glucose homeostasis.
Core Principles of Glucose Turnover Measurement
The principle behind using a stable isotope tracer like D-Glucose-d2 is isotope dilution. By infusing the labeled glucose at a known, constant rate and measuring its dilution by unlabeled, endogenous glucose at steady state, one can calculate the rate at which new glucose is appearing in the circulation. This rate of appearance (Ra) is equivalent to the rate of disappearance (Rd) under steady-state conditions, reflecting the overall glucose turnover.
The workflow involves a priming dose to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain it. Blood samples are collected before and during the infusion to measure plasma glucose concentration and the isotopic enrichment of D-Glucose-d2, typically by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Materials and Reagents
-
Tracer: Sterile, pyrogen-free D-Glucose-d2 (e.g., [6,6-²H₂]-glucose) suitable for injection.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Anesthesia: (If required for animal studies).
-
Infusion pump and catheters.
-
Blood collection supplies: Syringes, tubes containing an anticoagulant (e.g., EDTA), and a glycolysis inhibitor (e.g., sodium fluoride).
-
Centrifuge.
-
GC-MS system for analysis.
-
Reagents for plasma glucose derivatization.
Protocol for Primed-Constant Rate Infusion of D-Glucose-d2
This protocol is a general guideline and may need to be optimized for specific experimental models (e.g., mice, rats, humans).
-
Subject Preparation:
-
Subjects should be fasted overnight to achieve a post-absorptive, steady-state condition.
-
For animal studies, anesthetize the animal if necessary and insert catheters for infusion and blood sampling. For human studies, insert intravenous lines.
-
-
Tracer Preparation:
-
Prepare the D-Glucose-d2 solutions for the priming bolus and the constant infusion in sterile saline. The exact concentrations will depend on the subject's body weight and the desired infusion rate.
-
-
Experimental Procedure:
-
Baseline Sampling (t=0): Collect a baseline blood sample to determine natural isotopic enrichment and fasting plasma glucose concentration.
-
Priming Dose: Administer a priming bolus of D-Glucose-d2 to rapidly raise the plasma tracer concentration to the expected steady-state level. A typical priming bolus dose is around 14.0 µmol/kg.[1]
-
Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of D-Glucose-d2. A typical infusion rate is approximately 11.5 µmol/kg/hr.[1]
-
Steady-State Sampling: After allowing sufficient time for isotopic steady state to be reached (typically 90-120 minutes), collect a series of blood samples (e.g., at 90, 100, 110, and 120 minutes) to confirm that a stable isotopic enrichment has been achieved.[1]
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Plasma Deproteinization and Derivatization:
-
Thaw plasma samples.
-
Deproteinize the plasma, for example, by adding a perchloric acid solution.
-
Isolate the glucose and derivatize it to a volatile form suitable for GC-MS analysis, such as the penta-acetate derivative. This process is crucial for accurate measurement.
-
-
GC-MS Analysis:
Data Presentation and Calculations
Calculation of Glucose Rate of Appearance (Ra)
Under steady-state conditions, the rate of appearance of glucose can be calculated using the following equation, derived from the Steele equation:[4]
Ra (µmol/kg/min) = [ Infusion Rate (µmol/kg/min) / TTR ] - Infusion Rate (µmol/kg/min)
Where:
-
Infusion Rate is the rate at which the D-Glucose-d2 tracer is being infused.
-
TTR is the tracer-to-tracee ratio (isotopic enrichment) of plasma glucose at steady state.
The subtraction of the infusion rate from the total calculated flux accounts for the contribution of the infused tracer itself to the total glucose pool.
Example Quantitative Data
The following tables summarize typical glucose turnover data obtained using [6,6-²H₂]-glucose in healthy human volunteers under basal and hyperinsulinemic-euglycemic clamp conditions.[4][5]
Table 1: Basal Glucose Metabolism Parameters in Healthy Volunteers [4][5]
| Parameter | Mean Value | Standard Deviation | Units |
| Glucose Turnover Rate (Ra) | 2.42 | 0.11 | mg/kg x min |
| Glucose Oxidation Rate | 1.34 | 0.08 | mg/kg x min |
| Glucose Clearance | 3.04 | 0.17 | ml/kg x min |
| Glucose Recycling | 24.7 | - | % |
Table 2: Glucose Turnover Rate Under Euglycemic-Hyperinsulinemic Clamp Conditions [5]
| Condition | Glucose Turnover Rate (Ra) (mg/kg x min) |
| Basal | 2.42 |
| Hyperinsulinemic Clamp | 9 - 10 |
Visualizations
Caption: Experimental workflow for measuring glucose turnover.
Caption: Simplified model of whole-body glucose homeostasis.
References
- 1. metsol.com [metsol.com]
- 2. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. d-nb.info [d-nb.info]
- 5. Determination of glucose turnover and glucose oxidation rates in man with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucose-d2 Infusion in Human Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools in human metabolic research, offering a safe and effective means to quantify in vivo kinetics of various substrates.[1] Among these, deuterated glucose, particularly D-[6,6-²H₂]-glucose (D-glucose-d2), is a prominent tracer used to assess whole-body glucose homeostasis.[2][3] Its use in primed-constant infusion protocols allows for the precise measurement of glucose flux, including the rates of glucose appearance (Ra) and disappearance (Rd), which are critical endpoints in understanding metabolic health and disease.[2][4][5] This document provides detailed application notes and a standardized protocol for the use of D-glucose-d2 infusion in human metabolic studies.
The principle behind the D-glucose-d2 tracer dilution method is that the tracer behaves biochemically identically to the endogenous glucose (tracee) but can be distinguished analytically.[6] By infusing D-glucose-d2 at a known rate and measuring its dilution in the blood by unlabeled glucose, researchers can calculate the rate at which endogenous glucose is appearing in the circulation.[3][4][5] This methodology is foundational for investigating conditions such as insulin resistance, diabetes, and the metabolic effects of therapeutic interventions.
Key Metabolic Pathways and Applications
The infusion of D-glucose-d2 is primarily employed to study the following metabolic processes:
-
Glucose Kinetics: The primary application is to determine the rate of appearance (Ra) and disappearance (Rd) of glucose from the plasma. In a post-absorptive (fasted) state, glucose Ra is equivalent to endogenous glucose production (EGP), which is the sum of hepatic glycogenolysis and gluconeogenesis.[4][5]
-
Gluconeogenesis and Glycogenolysis: While D-glucose-d2 infusion alone primarily measures total EGP, it can be combined with other tracers, such as deuterated water (²H₂O), to differentiate the contributions of gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen).[7][8][9][10]
-
Insulin Sensitivity: By combining the D-glucose-d2 infusion with a hyperinsulinemic-euglycemic clamp, researchers can assess tissue-specific insulin sensitivity. The glucose infusion rate required to maintain euglycemia during insulin stimulation, corrected for endogenous glucose production, provides a quantitative measure of insulin-mediated glucose disposal.
Experimental Protocol: Primed-Constant Infusion of D-Glucose-d2
This protocol outlines a validated method for determining glucose kinetics in humans using a primed-constant infusion of [6,6-²H₂]-glucose.[11]
1. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours prior to the study.
-
Water may be consumed ad libitum.
-
Two intravenous catheters are placed, one in an antecubital vein for tracer infusion and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand is often heated to "arterialize" the venous blood.
2. Tracer Preparation:
-
Sterile [6,6-²H₂]-glucose is dissolved in sterile 0.9% saline. The concentration should be calculated based on the subject's body weight and the desired infusion rate.
-
A priming dose is prepared separately to rapidly achieve isotopic steady-state in the plasma.
3. Infusion Protocol:
-
A priming bolus dose of the tracer is administered intravenously to quickly raise the plasma tracer concentration to the expected steady-state level.
-
Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study, typically 2-3 hours.
-
The goal is to achieve and maintain a stable isotopic enrichment in the plasma.[3]
4. Blood Sampling:
-
A baseline blood sample is collected before the start of the tracer infusion (t=0).
-
Subsequent blood samples are collected at regular intervals during the last 30-60 minutes of the infusion period (e.g., every 10-15 minutes) to confirm isotopic steady-state.[11]
-
Blood samples should be collected in tubes containing an appropriate anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Sample Analysis:
-
Plasma glucose concentration is measured using a standard enzymatic assay.
-
Plasma enrichment of [6,6-²H₂]-glucose is typically determined by gas chromatography-mass spectrometry (GC-MS) after derivatization of glucose.[12]
Quantitative Data Summary
The following tables provide typical values for the primed-constant infusion protocol of D-glucose-d2. These values may need to be adjusted based on the specific research question and patient population.
| Parameter | Value | Unit | Reference |
| Priming Bolus Dose | 14.0 | µmol/kg | [11] |
| Continuous Infusion Rate | 11.5 | µmol/kg/hr | [11] |
| Infusion Duration | 140 | minutes | [11] |
| Sampling Schedule | Time Point | Notes | Reference |
| Baseline | 0 min | Before tracer infusion | [11] |
| Steady-State | 90, 100, 110, 120 min | To confirm isotopic equilibrium | [11] |
Calculations
Rate of Appearance (Ra) of Glucose:
Under steady-state conditions for both plasma glucose concentration and isotopic enrichment, the rate of appearance of glucose can be calculated using the Steele equation:
Ra = F / E
Where:
-
Ra is the rate of appearance of glucose (in µmol/kg/min).
-
F is the tracer infusion rate (in µmol/kg/min).
-
E is the isotopic enrichment of plasma glucose at steady state (expressed as a mole percent excess).
Rate of Disappearance (Rd) of Glucose:
At steady state, the rate of disappearance of glucose is equal to its rate of appearance:
Rd = Ra
Visualizations
Caption: Experimental workflow for D-glucose-d2 infusion studies.
Caption: Key pathways in glucose metabolism traced by D-glucose-d2.
References
- 1. Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. journals.humankinetics.com [journals.humankinetics.com]
- 4. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 5. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review | Semantic Scholar [semanticscholar.org]
- 11. metsol.com [metsol.com]
- 12. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-d2 Metabolic Tracer Experiments
Welcome to the technical support center for D-Glucose-d2 metabolic tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your metabolic studies.
Frequently Asked Questions (FAQs)
General
Q1: What is D-Glucose-d2 and why is it used as a metabolic tracer?
D-Glucose-d2 is a stable isotope-labeled form of glucose where two hydrogen atoms are replaced by deuterium. It is a non-radioactive tracer used to study glucose metabolism in vivo and in vitro.[1] Its increased mass allows it to be distinguished from endogenous unlabeled glucose by mass spectrometry, enabling the quantification of glucose flux, uptake, and incorporation into various metabolic pathways.
Experimental Design
Q2: How do I determine the optimal tracer infusion rate and duration?
The ideal infusion rate and duration depend on the specific research question, the biological system under investigation, and the analytical sensitivity of your mass spectrometer. A primed-constant infusion is a common and well-validated method.[2] The goal is to achieve a steady-state isotopic enrichment in the plasma or tissue of interest. Preliminary experiments may be necessary to optimize these parameters for your model.
Q3: What are the key considerations for sample collection and quenching of metabolism?
Rapid quenching of metabolic activity is critical to obtain an accurate snapshot of the metabolome at the time of sampling.[3][4] For tissue samples, snap-freezing in liquid nitrogen is the gold standard.[3] For cellular experiments, rapid washing with ice-cold phosphate-buffered saline (PBS) followed by quenching with a cold solvent like methanol is a common practice.[5] The time between sample collection and quenching should be minimized to prevent changes in metabolite levels.[3][4]
Sample Preparation
Q4: What is the best method for extracting metabolites from my samples?
The choice of extraction method depends on the sample type and the metabolites of interest. A common approach for polar metabolites like glucose and its derivatives is a two-phase extraction using a mixture of methanol, water, and chloroform.[6] This separates polar metabolites in the aqueous phase from lipids in the organic phase. It is crucial to use high-purity solvents to avoid contamination.
Q5: Are there any substances I should avoid during sample preparation?
Yes, several substances can interfere with mass spectrometry analysis. Avoid using:
-
Plasticizers: These can leach from plastic tubes and containers. Use glass or polypropylene tubes whenever possible.
-
Detergents: These can suppress ionization in the mass spectrometer.
-
Parafilm: This can be a source of contamination.[7]
-
Colored tubes and tips: Dyes can leach out and interfere with analysis.[7]
Mass Spectrometry Analysis
Q6: What type of mass spectrometer is best suited for D-Glucose-d2 tracer analysis?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are both commonly used for analyzing D-Glucose-d2 and its downstream metabolites. GC-MS often requires derivatization of the analytes to make them volatile, while LC-MS can analyze many polar metabolites in their native form. The choice depends on the specific metabolites you are targeting and the available instrumentation.
Q7: How can I improve the sensitivity and resolution of my mass spectrometry analysis?
Optimizing chromatographic separation, using appropriate ionization techniques (e.g., electrospray ionization - ESI), and employing high-resolution mass spectrometers can enhance sensitivity and resolution. For complex biological matrices, sample cleanup steps like solid-phase extraction (SPE) may be necessary to remove interfering substances.
Data Analysis and Interpretation
Q8: How do I calculate isotopic enrichment and metabolic flux?
Isotopic enrichment is determined by measuring the ratio of the labeled (M+2) to unlabeled (M+0) isotopologues of glucose and its metabolites. This data is then used in mathematical models, such as those based on the Steele equation for non-steady-state conditions or simpler equations for steady-state, to calculate rates of appearance (Ra), disappearance (Rd), and metabolic flux through specific pathways.[8][9]
Q9: What are common pitfalls in data interpretation?
-
Isotopic scrambling: Deuterium from D-Glucose-d2 can be exchanged or lost in certain enzymatic reactions, leading to an underestimation of labeling.
-
Metabolic compartmentalization: Different pools of the same metabolite within a cell may have different isotopic enrichments.
-
Ignoring background enrichment: It is crucial to measure the natural abundance of the M+2 isotopologue in unlabeled biological samples and subtract this from the measurements in labeled samples.
Troubleshooting Guides
Issue 1: Low or No Detectable Isotopic Enrichment
| Potential Cause | Troubleshooting Step |
| Insufficient tracer dose or infusion rate. | Increase the amount of D-Glucose-d2 administered. Perform a dose-response experiment to determine the optimal concentration. |
| Rapid tracer clearance. | Shorten the time between tracer administration and sample collection. Consider a continuous infusion protocol to maintain steady-state enrichment.[2] |
| Inefficient metabolite extraction. | Optimize your extraction protocol. Ensure the solvent is appropriate for the target metabolites and that the extraction is performed at a cold temperature to minimize enzymatic degradation.[6] |
| Low instrument sensitivity. | Check the performance of your mass spectrometer. Clean the ion source, and calibrate the instrument. Optimize ionization and fragmentation parameters. |
| Sample degradation. | Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles.[3][4] Store samples at -80°C. |
Issue 2: High Variability in Isotopic Enrichment Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent sample collection and quenching. | Standardize your sample collection and quenching procedures. Ensure that the time between collection and quenching is consistent for all samples.[4] |
| Variable extraction efficiency. | Ensure thorough homogenization and consistent solvent volumes for all samples. Use an internal standard to normalize for extraction variability. |
| Inconsistent injection volume in the mass spectrometer. | Check the autosampler for proper function. Ensure there are no air bubbles in the syringe. |
| Biological variability. | Increase the number of biological replicates to improve statistical power. Ensure that experimental animals or cell cultures are as homogeneous as possible. |
Issue 3: Unexpected Isotopologue Distribution
| Potential Cause | Troubleshooting Step |
| Isotopic scrambling or exchange. | Be aware of metabolic pathways that can lead to the loss or exchange of deuterium. For example, the pentose phosphate pathway can result in the loss of one of the deuterium atoms from D-Glucose-d2. |
| Contribution from other metabolic pathways. | Consider all possible pathways that could contribute to the synthesis of your metabolite of interest. Use specific inhibitors or genetic knockouts to dissect the contributions of different pathways. |
| Contamination with unlabeled glucose. | Ensure that all reagents and media are free of unlabeled glucose if you are performing in vitro experiments. |
| Incorrect fragment identification in MS/MS. | Carefully verify the fragmentation pattern of your labeled metabolites using standards. |
Experimental Protocols
Protocol 1: Primed-Constant Infusion of D-Glucose-d2 for In Vivo Glucose Flux Measurement
This protocol is adapted from established methods for determining whole-body glucose kinetics.[2]
Materials:
-
D-Glucose-d2 (sterile, pyrogen-free)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
Procedure:
-
Animal Preparation: Fast the animal overnight to achieve a basal metabolic state. Place catheters in a suitable artery and vein for blood sampling and infusion, respectively.
-
Priming Bolus Dose: Administer a priming bolus of D-Glucose-d2 to rapidly raise the isotopic enrichment in the plasma to the expected steady-state level. A typical priming dose is around 14.0 µmol/kg.[2]
-
Constant Infusion: Immediately following the bolus, start a continuous infusion of D-Glucose-d2 at a constant rate. A typical infusion rate is around 11.5 µmol/kg/hr.[2]
-
Blood Sampling: Collect blood samples at baseline (before the tracer infusion) and at regular intervals during the infusion (e.g., 90, 100, 110, 120 minutes post-infusion) to confirm that a steady-state enrichment has been reached.[2]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Data Analysis: Calculate the rate of appearance (Ra) of glucose using the following steady-state equation: Ra = Infusion Rate / Plasma Glucose Enrichment
Protocol 2: Metabolite Extraction from Adherent Cells for LC-MS Analysis
This protocol is a general guideline for extracting polar metabolites from cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Media Removal: Aspirate the culture medium.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any residual medium.
-
Quenching and Extraction: Add ice-cold extraction solvent to the dish to quench metabolism and extract metabolites. The volume will depend on the size of the culture dish.
-
Cell Lysis: Scrape the cells from the dish in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Sample Storage: Store the metabolite extract at -80°C until analysis.
Visualizations
Caption: Workflow for an in vivo D-Glucose-d2 metabolic tracer experiment.
Caption: Simplified metabolic fate of D-Glucose-d2.
Caption: Troubleshooting logic for low isotopic enrichment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. metsol.com [metsol.com]
- 3. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 8. journals.humankinetics.com [journals.humankinetics.com]
- 9. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Tracing with Deuterated Glucose
Welcome to the technical support center for stable isotope tracing using deuterated glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of deuterated glucose in metabolic research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during stable isotope tracing experiments with deuterated glucose, offering explanations and practical solutions.
Unexpectedly Low Deuterium Enrichment in Metabolites
Q: Why is the deuterium enrichment in my downstream metabolites much lower than expected, even with high enrichment of deuterated glucose in the medium?
A: This is a common issue primarily caused by the metabolic loss of deuterium and the presence of kinetic isotope effects.
-
Metabolic Loss of Deuterium: Deuterium atoms, particularly at certain positions on the glucose molecule, can be lost during enzymatic reactions. For instance, deuterium at the C1 position of glucose can be lost through the activity of phosphomannose isomerase[1][2]. Similarly, during glycolysis, hydrogen atoms (and thus deuterium) are exchanged with water in the cellular environment. Over a full turn of the TCA cycle, it's possible for all deuterium labels to be lost[3].
-
Kinetic Isotope Effect (KIE): The heavier mass of deuterium compared to hydrogen can lead to slower reaction rates for enzymes metabolizing deuterated substrates. This means that non-deuterated glucose may be preferentially consumed, leading to lower incorporation of deuterium into downstream metabolites[3][4][5]. The measured KIE for deuterated glucose is relatively small (4-6%) but can still impact results[3][5].
Troubleshooting Steps:
-
Choice of Deuterated Glucose: Use glucose labeled at positions less prone to exchange. [6,6-²H₂]-glucose is often recommended for tracing into lactate and glutamate as these positions are generally more stable during glycolysis compared to C1[6][7].
-
Quantify Deuterium Loss: If possible, quantify the extent of deuterium loss in your specific experimental system. This can be done by comparing the labeling patterns of metabolites from different deuterated glucose tracers[3].
-
Experimental Controls: Include parallel experiments with non-deuterated glucose to establish baseline metabolic rates and help quantify the kinetic isotope effect.
-
Consider Alternative Tracers: For certain pathways, other tracers like ¹³C-glucose might be more suitable if deuterium loss proves to be a significant and unmanageable issue[8].
Inaccurate Quantification of Metabolic Fluxes
Q: My calculated metabolic flux rates seem inconsistent or inaccurate when using deuterated glucose. What could be the cause?
A: Inaccurate flux calculations often stem from not accounting for the issues mentioned above (deuterium loss and KIE), as well as experimental design flaws.
-
Ignoring Isotope Effects: Failing to correct for the kinetic isotope effect will lead to an underestimation of the true metabolic flux[3][4].
-
Ignoring Deuterium Loss: Not accounting for the loss of deuterium will also lead to underestimation of flux through a particular pathway[1][2][3].
-
Incorrect Precursor Enrichment: The true enrichment of the precursor pool (e.g., intracellular glucose-6-phosphate) may not be the same as the enrichment of the supplied deuterated glucose due to contributions from unlabeled endogenous sources like glycogenolysis[8].
Troubleshooting Steps:
-
Mathematical Modeling: Employ kinetic models that explicitly account for deuterium loss and kinetic isotope effects to achieve more accurate flux calculations[9].
-
Measure Precursor Enrichment: Whenever possible, measure the isotopic enrichment of key intracellular metabolites to determine the true precursor enrichment for flux calculations.
-
Primed, Constant Infusion: For in vivo studies, a primed, constant infusion of deuterated glucose is a reliable method to achieve and maintain isotopic steady state, which simplifies flux calculations[6].
-
Correction for Natural Abundance: Use software tools to correct for the natural abundance of isotopes in your mass spectrometry data, which can otherwise interfere with the measurement of low levels of enrichment[10].
Quantitative Impact of Deuterium Loss and KIE
The following table summarizes reported values for deuterium loss and kinetic isotope effects in studies using [6,6-²H₂]-glucose.
| Metabolite | Deuterium Loss (%) | kH/kD Ratio (KIE) | Reference |
| Lactate | 15.7 ± 2.6 | 1.042 | [3][5] |
| Glutamate | 37.9 ± 1.1 | 1.035 | [3][5] |
| Glutamine | 41.5 ± 5.2 | 1.020 | [3][5] |
Analytical Challenges in Measuring Deuterium Enrichment
Q: I am having difficulty accurately and precisely measuring the deuterium enrichment of glucose and its metabolites using GC-MS. What are some common pitfalls?
A: Accurate measurement of deuterium enrichment by GC-MS requires careful sample preparation and data analysis.
-
Derivative Selection: The choice of chemical derivatization method can significantly impact the accuracy and precision of mass isotopomer analysis. Different derivatives produce different fragmentation patterns, some of which may be more suitable for quantifying deuterium at specific positions[11].
-
Contaminating Ions: Mass spectra can sometimes contain contaminating ions that interfere with the measurement of the ions of interest, leading to inaccurate enrichment values[11].
-
Sample Purity: Impurities in the sample can co-elute with the analyte of interest and interfere with the mass spectrometry analysis.
Troubleshooting Steps:
-
Optimize Derivatization: Test different derivatization methods to find one that yields stable derivatives and clean, interpretable mass spectra for your analytes of interest. A method for preparing aldonitrile pentapropionate, di-O-isopropylidene propionate, and methyloxime pentapropionate derivatives has been shown to be effective[11].
-
Thorough Sample Cleanup: Implement a robust sample extraction and cleanup protocol to remove interfering substances. Protein precipitation followed by solid-phase extraction is a common approach[12].
-
Use Internal Standards: Incorporate stable isotope-labeled internal standards (e.g., ¹³C-labeled versions of your analytes) to control for variability in sample processing and instrument response[13].
-
Careful Data Analysis: Use software that can correct for natural isotope abundance and tracer impurity. Manually inspect mass spectra to ensure correct peak integration and absence of significant interference[10].
Experimental Protocols
General Workflow for Deuterated Glucose Tracing in Cell Culture
This protocol provides a general outline for a stable isotope tracing experiment using deuterated glucose in cultured cells.
Caption: General experimental workflow for deuterated glucose tracing in cell culture.
Detailed Steps:
-
Prepare Media: Prepare culture medium containing the desired concentration of deuterated glucose. It is crucial to use dialyzed fetal bovine serum to avoid interference from unlabeled glucose present in regular serum[14].
-
Cell Seeding and Growth: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%)[15].
-
Tracer Incubation: Remove the growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed deuterated glucose-containing medium. Incubate for a time course determined by the metabolic pathways of interest.
-
Metabolite Extraction: To quench metabolism rapidly, aspirate the medium and wash the cells quickly with ice-cold saline. Then, add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. The extraction should be performed on dry ice to ensure rapid quenching[15].
-
Sample Preparation for GC-MS Analysis:
-
Centrifuge the cell extracts to pellet protein and cell debris.
-
Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step derivatization using methoxylamine hydrochloride followed by acetic anhydride[12].
-
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Data Analysis: Process the raw data to determine the mass isotopomer distributions of your metabolites of interest. Correct for natural isotope abundance and calculate the fractional enrichment.
-
Flux Analysis: Use the isotopic enrichment data to calculate metabolic fluxes through relevant pathways, often with the aid of specialized software.
Signaling Pathway Diagrams
Glucose Metabolism Overview
This diagram illustrates the central pathways of glucose metabolism that are often investigated using deuterated glucose tracing.
Caption: Overview of central glucose metabolism pathways.
Insulin Signaling Pathway and Glucose Uptake
This diagram shows the signaling cascade initiated by insulin, leading to the uptake of glucose into cells.
Caption: Insulin signaling pathway leading to glucose uptake.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (ISMRM 2017) The impact of kinetic isotope effects in using deuterated glucose for metabolic experiments [archive.ismrm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. metsol.com [metsol.com]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Quantitative mapping of key glucose metabolic rates in the human brain using dynamic deuterium magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
Technical Support Center: NMR Spectroscopy of D-Glucose-d2-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucose-d2-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address spectral overlap and other common issues encountered during NMR spectroscopy of this isotopically labeled sugar.
Frequently Asked Questions (FAQs)
Q1: Why is spectral overlap a common issue in the ¹H NMR spectrum of this compound?
A1: Spectral overlap is a frequent challenge in the ¹H NMR spectroscopy of carbohydrates, including this compound, due to the similar chemical environments of the non-anomeric protons on the pyranose ring.[1] These protons (H-1, H-3, H-4, H-5, H-6a, and H-6b) resonate in a narrow chemical shift range, typically between 3.0 and 4.5 ppm, leading to crowded and overlapping signals that complicate analysis.[2] The deuteration at the C-2 position simplifies the spectrum by removing the H-2 signal and its couplings, but it can also cause subtle shifts in the resonances of neighboring protons (H-1 and H-3), potentially creating new overlap issues.
Q2: How does the deuterium at the C-2 position affect the ¹H NMR spectrum?
A2: The primary effects of deuterium substitution at the C-2 position are:
-
Absence of the H-2 signal: The proton signal at C-2 is absent.
-
Simplified coupling patterns: The signals for the anomeric proton (H-1) and the H-3 proton will be simplified as they are no longer coupled to H-2. For example, the anomeric proton (H-1), which is a doublet in unlabeled glucose, will appear as a singlet (or a narrow doublet if coupled to H-3 in the β-anomer, though this coupling is typically small).
-
Isotope shifts: The chemical shifts of the neighboring protons (H-1 and H-3) and carbons (C-1, C-2, and C-3) may experience small upfield or downfield shifts, known as isotope effects. These shifts can alter the dispersion of the spectrum and potentially lead to new signal overlaps.
Q3: What are the typical chemical shift ranges for the protons in this compound?
A3: While specific high-resolution data for this compound is not widely published, the expected ¹H NMR chemical shift ranges in D₂O, based on data for unlabeled D-glucose, are summarized in the table below. Note that the exact chemical shifts can be influenced by solvent, temperature, and pH.
| Proton | Anomer | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-1 | α | ~5.22 | d |
| β | ~4.64 | d | |
| H-3 | α | ~3.53 | t |
| β | ~3.49 | t | |
| H-4 | α | ~3.41 | t |
| β | ~3.40 | t | |
| H-5 | α | ~3.73 | ddd |
| β | ~3.47 | ddd | |
| H-6a | α | ~3.81 | dd |
| β | ~3.90 | dd | |
| H-6b | α | ~3.75 | dd |
| β | ~3.72 | dd |
Note: In this compound, the multiplicity of H-1 and H-3 will be simplified due to the absence of coupling to H-2.
Q4: What are the best initial steps to troubleshoot spectral overlap?
A4: The most effective initial step is to employ two-dimensional (2D) NMR techniques.[3] Experiments like COSY and TOCSY can help identify coupled proton networks, while HSQC correlates protons to their directly attached carbons, providing an additional dimension of dispersion that often resolves overlap.[3][4]
Troubleshooting Guides
Issue 1: Overlapping signals in the non-anomeric region (3.0 - 4.0 ppm).
Cause: The protons H-3, H-4, H-5, and H-6 have similar chemical environments, leading to signal crowding.
Solutions:
-
2D NMR Spectroscopy: This is the most powerful method to resolve overlap.
-
COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically 2-3 bonds apart). This will help trace the connectivity from the well-resolved anomeric proton (H-1) to H-3, and then sequentially to other protons in the spin system.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all the protons belonging to a single glucose molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached ¹³C nucleus. Since ¹³C chemical shifts are more dispersed than ¹H shifts, this technique is excellent for resolving overlapping proton signals.[1][3]
-
-
Change of Solvent or Temperature: Altering the solvent (e.g., from D₂O to DMSO-d₆) or changing the sample temperature can sometimes induce sufficient changes in chemical shifts to resolve overlapping signals.[5]
Issue 2: Ambiguous assignment of anomeric signals (α vs. β).
Cause: While typically well-separated, the anomeric signals might be broad or have unexpected multiplicities, leading to confusion.
Solutions:
-
Coupling Constants: In unlabeled glucose, the ³J(H1,H2) coupling constant is a key indicator of anomeric configuration (typically ~3.7 Hz for α and ~7.9 Hz for β). In this compound, this coupling is absent. However, other couplings, like those resolved in a high-resolution 1D or 2D spectrum, can be informative.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other. Specific cross-peaks can confirm the stereochemical arrangement of protons and thus the anomeric configuration.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations from H-1 to other carbons in the ring can help confirm the anomeric assignment.
Experimental Protocols
Protocol 1: General Sample Preparation for NMR of this compound
-
Dissolve the sample: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of high-purity deuterated solvent (e.g., D₂O, 99.9%).
-
Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add internal standard (optional): If quantitative analysis is required, add a known amount of an internal standard such as DSS or TSP.
-
Equilibration: Allow the sample to sit for at least one hour to reach anomeric equilibrium.
-
Data Acquisition: Acquire a 1D ¹H spectrum followed by relevant 2D spectra (COSY, TOCSY, HSQC).
Protocol 2: Acquiring a 2D COSY Spectrum to Resolve Overlap
-
Setup: Load the prepared sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to obtain good resolution.
-
Pulse Program: Select the standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width to cover all proton signals (e.g., 10-12 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8) for each increment to achieve a good signal-to-noise ratio.
-
Use a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution.
-
-
Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Analysis: Symmetrize the spectrum and analyze the cross-peaks to identify coupled protons.
Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.
Caption: Troubleshooting workflow for spectral overlap in this compound NMR.
Caption: Logical relationships for signal assignment using 2D NMR.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Glucose-d2-2 Isotope Tracer Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucose-d2-2 in isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of correcting for natural abundance in this compound experiments?
A1: In stable isotope labeling experiments, the goal is to measure the incorporation of an isotopic tracer, such as this compound, into metabolites. However, isotopes like 13C, 2H (deuterium), and 17O exist naturally at low levels.[1][2] This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite, which can be mistaken for incorporation of the tracer.[1][2] Natural abundance correction is a crucial data processing step to distinguish between the isotopes introduced experimentally and those already present, ensuring accurate quantification of tracer incorporation and reliable interpretation of metabolic fluxes.[1][2]
Q2: How does the purity of the this compound tracer affect the experimental results?
A2: The isotopic purity of your this compound tracer is a critical factor that can significantly impact the accuracy of your results. Commercially available tracers are not 100% pure and contain a fraction of unlabeled (M+0) glucose and other isotopologues. This impurity can lead to an underestimation of the true enrichment if not properly accounted for.[3][4] Therefore, it is essential to know the isotopic purity of your tracer and incorporate this information into the natural abundance correction calculations. Many correction software tools, such as IsoCorrectoR and AccuCor2, allow for the input of tracer impurity values.[2][5]
Q3: What are the common methods for correcting for natural abundance?
A3: Several methods exist for natural abundance correction, with matrix-based approaches being the most common and accurate.[1] These methods use a correction matrix that mathematically relates the observed mass isotopomer distribution to the true, corrected distribution.[1][2]
Two primary matrix-based approaches are:
-
Classical Correction: This method uses the measured or calculated MID of a pure, unlabeled standard to sequentially adjust the observed MID of the labeled sample.[1]
-
Skewed Correction: This more advanced method accounts for the non-linear shift in the distribution of naturally abundant isotopes that occurs with increasing tracer enrichment, providing a more accurate correction.[1]
Software packages like IsoCorrectoR, AccuCor2, and PolyMID-Correct implement these correction algorithms.[2][4][5]
Q4: Can I perform a dual-isotope labeling experiment with this compound and another tracer (e.g., 13C-glucose)?
A4: Yes, dual-isotope labeling experiments are powerful for simultaneously tracing the fate of different atoms. However, correcting for natural abundance in such experiments is more complex. It often requires high-resolution mass spectrometry to distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., one 13C vs. one 15N).[2][6] Software like AccuCor2 is specifically designed to handle the complexities of dual-isotope tracer data in a resolution-dependent manner.[2]
Troubleshooting Guide
Problem 1: My corrected data shows negative enrichment for some isotopologues.
-
Possible Cause 1: Incorrect background subtraction. Simply subtracting the mass isotopomer distribution (MID) of an unlabeled sample from a labeled sample is an inadequate method for natural abundance correction and can lead to erroneous results, including negative enrichment.[1]
-
Solution 1: Utilize a validated natural abundance correction algorithm, preferably a matrix-based method, which accurately models the contribution of natural isotopes to the entire mass spectrum.[1]
-
Possible Cause 2: Inaccurate natural abundance values. The default natural abundance values for elements like carbon, hydrogen, and oxygen in correction software may not perfectly reflect the specific biological system or reagents used.
-
Solution 2: If high accuracy is required, consider experimentally determining the natural abundance in your specific samples by analyzing unlabeled controls.
-
Possible Cause 3: Issues with the analytical measurement. Poor instrument calibration, signal-to-noise, or integration of low-intensity peaks can introduce errors that manifest as negative enrichment after correction.
-
Solution 3: Ensure your mass spectrometer is properly calibrated and tuned. Review the integration of your mass spectral peaks to ensure accuracy, especially for low-abundance isotopologues.
Problem 2: The calculated enrichment in my metabolites is lower than expected.
-
Possible Cause 1: Tracer impurity was not accounted for. If the this compound tracer is not 100% pure (which is typically the case), the presence of unlabeled glucose in the tracer will dilute the isotopic enrichment in the metabolites, leading to lower than expected values if not corrected for.
-
Solution 1: Obtain the certificate of analysis for your this compound tracer to determine its isotopic purity. Use a correction software that allows you to input the tracer purity for a more accurate calculation of enrichment.[3][4]
-
Possible Cause 2: Incomplete cell culture media equilibration. If the cells are not allowed to grow in the labeled media for a sufficient period, the intracellular metabolite pools may not reach isotopic steady-state, resulting in lower observed enrichment.
-
Solution 2: Perform a time-course experiment to determine the time required for your specific cell line and experimental conditions to reach isotopic steady-state.
-
Possible Cause 3: Contribution from unlabeled endogenous sources. Cells can utilize endogenous unlabeled substrates (e.g., from glycogen stores) in addition to the supplied this compound, which will dilute the label incorporation.
-
Solution 3: To minimize this, ensure cells are in a metabolic state where they are primarily relying on exogenous glucose. Pre-conditioning the cells in a glucose-free medium for a short period before adding the labeled glucose can sometimes help, but this may also alter the metabolism.
Data Presentation
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | 1H | 99.9885 |
| 2H (Deuterium) | 0.0115 | |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 |
Table 2: Example Mass Isotopomer Distribution (MID) of a Glucose Fragment Before and After Natural Abundance Correction
| Mass Isotopomer | Observed MID (Uncorrected) | Corrected MID |
| M+0 | 0.650 | 0.700 |
| M+1 | 0.250 | 0.200 |
| M+2 | 0.080 | 0.080 |
| M+3 | 0.020 | 0.020 |
Experimental Protocols
Protocol: this compound Labeling and GC-MS Analysis of Intracellular Metabolites
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing this compound at the desired concentration.
-
Incubate the cells for a predetermined time to allow for tracer incorporation. A time-course experiment is recommended to establish optimal labeling duration.[1]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization for GC-MS Analysis:
-
Evaporate the metabolite extract to dryness under a stream of nitrogen.
-
To prepare the aldonitrile pentapropionate derivative of glucose, dissolve the dried sample in 50 µL of hydroxylamine hydrochloride solution (20 mg/mL in pyridine) and heat at 90°C for 60 minutes.[7]
-
Add 100 µL of propionic anhydride and incubate for 30 minutes at 60°C.[7]
-
Evaporate the sample to dryness and resuspend in ethyl acetate for GC-MS analysis.[7]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable GC column (e.g., TG-WAX MS) and temperature program to separate the glucose derivative.[8]
-
Operate the mass spectrometer in a suitable ionization mode (e.g., electron impact) and scan a relevant mass range to detect the glucose fragments.[7]
-
Identify and integrate the peaks corresponding to the different mass isotopomers of the glucose fragments.[7]
-
-
Data Analysis:
-
Obtain the mass isotopomer distributions (MIDs) for the glucose fragments of interest.
-
Use a software tool (e.g., IsoCorrectoR, AccuCor2) to correct the raw MIDs for natural isotope abundance and tracer impurity.
-
Visualizations
Caption: Workflow for natural abundance correction in this compound experiments.
Caption: Contributing sources to the observed mass isotopomer signal.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]
Improving sensitivity for D-Glucose-d2-2 detection in biological samples
Welcome to the technical support center for the analysis of D-Glucose-d2 in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying D-Glucose-d2 in biological samples?
A1: The two most common and robust methods for the quantification of D-Glucose-d2 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high selectivity and reduced sample preparation requirements, while GC-MS can offer excellent sensitivity, particularly with derivatization.
Q2: Why is derivatization necessary for the GC-MS analysis of glucose?
A2: Glucose is a highly polar and non-volatile molecule, which makes it unsuitable for direct analysis by GC-MS.[1][2] Derivatization is a chemical process that converts glucose into a more volatile and thermally stable compound, allowing it to be effectively separated and detected by GC-MS.[2] Common derivatization techniques include silylation and acetylation, often preceded by an oximation step to reduce the number of isomers formed.[1]
Q3: What is ion suppression in LC-MS analysis and how can it affect my D-Glucose-d2 measurements?
A3: Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte (D-Glucose-d2) in the mass spectrometer's ion source.[3][4] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your results.[3] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3]
Q4: Can I use the same derivatized sample for both GC-MS and GC-Combustion-Isotope Ratio MS (GC/C/IRMS)?
A4: Not all derivatives are suitable for both techniques. Derivatives that add a significant number of carbon atoms can dilute the isotopic label, which is problematic for GC/C/IRMS.[5] However, certain derivatives, such as the fluorinated methylboronate derivative, add minimal carbon and hydrogen atoms, making them an excellent choice for both GC-MS and GC/C/IRMS analysis.[5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[6] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate D-Glucose-d2 from co-eluting interfering compounds.[4] 3. Change Ionization Source/Polarity: If using ESI, consider switching to APCI, which is less prone to ion suppression. Alternatively, switching from positive to negative ionization mode in ESI might remove the interfering compounds.[3] 4. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. |
| Suboptimal MS Parameters | 1. Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated. 2. Optimize Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperatures to maximize the signal for D-Glucose-d2. |
| Poor Analyte Ionization | 1. Adjust Mobile Phase pH: For ESI, ensure the mobile phase pH promotes the ionization of glucose. Adding a small amount of a volatile acid or base can improve signal.[6] |
| Analyte Degradation | 1. Ensure Sample Stability: Keep biological samples on ice or frozen until analysis to prevent enzymatic degradation. Use appropriate anticoagulants and preservatives.[7] |
Issue 2: Inconsistent or Poor Results in GC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Inefficient Derivatization | 1. Ensure Anhydrous Conditions: Derivatization reagents like BSTFA and MBTFA are sensitive to moisture. Ensure all glassware is dry and consider using a desiccant during storage of samples and reagents.[1][8] Excess moisture is a common cause of derivatization failure.[9] 2. Optimize Reaction Conditions: Adjust the reaction time and temperature according to the chosen derivatization protocol. 3. Use Fresh Reagents: Derivatization reagents can degrade over time. Use fresh reagents for optimal performance. |
| Multiple Chromatographic Peaks for a Single Analyte | 1. Formation of Anomers: The presence of alpha and beta anomers of glucose can result in multiple peaks after derivatization.[10] An oximation step prior to silylation or acetylation can reduce the number of isomers to two.[1] 2. Consistent Integration: For quantitative analysis, ensure that all relevant anomeric peaks are consistently integrated for both standards and samples.[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. 2. Inspect the GC System: Check for issues with the inlet liner, column installation, or potential cold spots in the GC oven. |
| Contamination | 1. Clean the Inlet and Column: Biological samples can lead to the buildup of non-volatile residues in the GC inlet and the front of the column. Regular maintenance, including changing the liner and trimming the column, is crucial. |
Issue 3: Poor Chromatographic Peak Shape in HILIC Separations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: The injection solvent should ideally have a similar or weaker solvent strength than the initial mobile phase to ensure proper peak focusing on the column. A high water content in the injection solvent can lead to broad or split peaks.[11] 2. Minimize Injection Volume: Large injection volumes can exacerbate the effects of solvent mismatch.[11] |
| Secondary Interactions with the Stationary Phase | 1. Address Metal-Sensitive Compounds: Analytes with phosphate groups can interact with trace metals in the HPLC system, leading to peak tailing. Using metal-free or coated columns and hardware can mitigate this.[12] 2. Adjust Mobile Phase Buffer: Increasing the buffer concentration in the mobile phase can sometimes improve peak shape for ionic analytes.[13] |
| Column Overload | 1. Reduce Sample Concentration: High concentrations of the analyte can lead to peak distortion. Dilute the sample and re-inject.[12] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the cleanup of plasma samples prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
Protocol 2: Derivatization of Glucose for GC-MS Analysis (Oximation-Silylation)
This protocol outlines a two-step derivatization process for glucose in a dried sample extract.
-
Sample Drying: Ensure the sample extract is completely dry. This can be achieved using a nitrogen evaporator or a vacuum concentrator. The absence of water is critical for successful derivatization.[9]
-
Oximation:
-
Add 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride (EtOx) in pyridine to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature for approximately 5 minutes.
-
-
Silylation:
-
Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the sample.
-
Recap the vial and heat at 70°C for another 30 minutes.
-
-
Dilution and Analysis:
-
After cooling, dilute the sample with 320 µL of ethyl acetate.
-
The sample is now ready for injection into the GC-MS system.
-
Visualizations
Caption: LC-MS/MS workflow for D-Glucose-d2 analysis.
Caption: GC-MS workflow including derivatization for D-Glucose-d2 analysis.
Caption: A logical approach to troubleshooting low sensitivity.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. blog.organomation.com [blog.organomation.com]
- 10. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. HILIC serious peak broadening problems [July 7, 2004] - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to D-Glucose-d2-2 and ¹³C-Glucose Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of metabolic pathways. Among these, glucose analogs labeled with heavy isotopes of hydrogen (deuterium, ²H or D) or carbon (¹³C) are paramount for tracking the fate of glucose carbons through central carbon metabolism. This guide provides a detailed comparison of D-Glucose-d2-2 and various ¹³C-glucose tracers, offering insights into their respective strengths and limitations to aid in the design of robust metabolic flux analysis experiments.
Principles of Isotopic Tracing: Deuterium vs. Carbon-13
Stable isotope tracing relies on introducing a labeled substrate into a biological system and monitoring the incorporation of the heavy isotope into downstream metabolites. The choice between a deuterium-labeled and a carbon-13-labeled glucose tracer is dictated by the specific research question, the metabolic pathways of interest, and the analytical techniques available.
This compound is a glucose molecule where a hydrogen atom on the second carbon has been replaced with deuterium. Its utility as a tracer is based on tracking the transfer of this deuterium atom during enzymatic reactions.
¹³C-Glucose tracers, on the other hand, have one or more of the carbon atoms in the glucose backbone replaced with the stable isotope ¹³C. These tracers are widely used for metabolic flux analysis (MFA) as the carbon skeleton of metabolites provides a direct readout of pathway activity.[1][2]
Comparative Analysis of Tracer Performance
The selection of an appropriate tracer is critical for the accurate measurement of metabolic fluxes. The following table summarizes the key characteristics and considerations for this compound and common ¹³C-glucose tracers.
| Feature | This compound | ¹³C-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Detection Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), NMR |
| Metabolic Fate of Label | The deuterium on C2 is primarily transferred to C1 of fructose-6-phosphate during glycolysis. However, there is a potential for partial loss or exchange with solvent protons.[3] | The ¹³C label remains on the carbon backbone of metabolites, providing a stable and direct tracer of carbon transitions. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a measurable kinetic isotope effect, potentially slowing down the rate of enzymatic reactions where this bond is broken or altered.[4][5][6] For the phosphoglucoisomerase reaction, D-[2-²H]glucose 6-phosphate exhibits a lower maximal velocity compared to unlabeled glucose-6-phosphate.[3] | KIEs for ¹³C are generally considered to be negligible and typically do not significantly affect reaction rates.[7] |
| Primary Applications | Probing specific enzyme mechanisms, studying hydrogen exchange reactions, and potentially as a complementary tracer to ¹³C-glucose. | Gold standard for comprehensive metabolic flux analysis (MFA) of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[8] |
| Advantages | Can provide unique insights into reactions involving hydrogen transfer. | Stable label with no loss, provides direct information on carbon flow, extensive literature and established methodologies.[1] |
| Disadvantages | Potential for label loss or exchange, which can complicate flux calculations.[3] Significant kinetic isotope effects can alter metabolic fluxes. | Higher cost compared to some deuterated compounds. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in metabolic tracer studies. Below are generalized methodologies for tracer experiments using this compound and ¹³C-glucose in cell culture.
Protocol 1: Metabolic Labeling with this compound or ¹³C-Glucose in Cultured Cells
This protocol outlines the general steps for a steady-state labeling experiment.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency (typically mid-log phase) in standard culture medium.
-
Prepare the labeling medium by supplementing glucose-free base medium with the desired concentration of either this compound or the chosen ¹³C-glucose tracer (e.g., 11 mM). It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other interfering metabolites.[9][10]
2. Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady-state. This duration is pathway-dependent; for example, glycolysis reaches steady-state in minutes, while the TCA cycle can take a couple of hours.[1]
3. Metabolite Extraction:
-
To quench metabolism and extract metabolites, rapidly aspirate the labeling medium.
-
Immediately add a cold extraction solvent, such as 80% methanol (-80°C), to the cells.[9]
-
Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.[9]
-
Scrape the cells and collect the cell lysate/extraction solvent mixture.
-
Centrifuge at high speed at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum evaporator (e.g., SpeedVac).[9]
-
Store the dried extracts at -80°C until analysis.[9]
4. Analytical Methods:
-
For GC-MS analysis:
-
For LC-MS analysis:
-
Reconstitute the dried extracts in an appropriate solvent for liquid chromatography.
-
Analyze the samples using an LC-MS system, which is particularly useful for analyzing non-volatile or thermally labile metabolites.
-
-
For NMR analysis:
-
Reconstitute the dried extracts in a suitable deuterated solvent.
-
Acquire NMR spectra to determine the position and extent of isotopic labeling.
-
Visualization of Metabolic Pathways and Tracer Fates
The following diagrams, generated using the DOT language for Graphviz, illustrate the flow of the isotopic labels from this compound and [1,2-¹³C₂]glucose through glycolysis and the initial steps of the pentose phosphate pathway.
This compound Tracer Workflow
Caption: A generalized experimental workflow for metabolic tracing studies using this compound.
Metabolic Fate of this compound in Glycolysis
Caption: The deuterium from C2 of glucose is transferred to C1 of fructose-6-phosphate.
Metabolic Fate of [1,2-¹³C₂]glucose in Glycolysis
Caption: The stable ¹³C labels are retained on the carbon backbone throughout glycolysis.
Conclusion and Recommendations
Both this compound and ¹³C-glucose tracers offer valuable, albeit different, insights into cellular metabolism.
-
¹³C-glucose tracers are the established standard for quantitative metabolic flux analysis. Their stability and direct reflection of carbon backbone transitions provide a robust method for determining the relative and absolute rates of metabolic pathways.[1][2] Tracers such as [1,2-¹³C₂]glucose are particularly powerful for resolving fluxes through glycolysis and the pentose phosphate pathway.[2]
-
This compound may serve as a specialized tool for investigating specific enzymatic mechanisms and hydrogen transfer reactions. However, researchers must be cautious of the potential for kinetic isotope effects and label exchange with the solvent, which can complicate the interpretation of flux data.[3]
For researchers aiming to perform comprehensive metabolic flux analysis, ¹³C-glucose tracers are the recommended choice. The wealth of established protocols, analytical methods, and computational tools for ¹³C-MFA ensures a higher likelihood of obtaining accurate and interpretable results. This compound could be considered for complementary experiments designed to probe specific questions about enzyme kinetics or hydrogen exchange that cannot be addressed with ¹³C tracers alone. A thorough understanding of the metabolic fate of the chosen tracer is paramount for the successful design and interpretation of any stable isotope tracing study.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglucoisomerase-catalyzed interconversion of hexose phosphates: isotopic discrimination between hydrogen and deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Glucose for Metabolic Flux Analysis
A Guide for Researchers in Drug Discovery and Development
Metabolic flux analysis (MFA) is a cornerstone technique for quantitatively assessing cellular metabolism, providing a detailed map of the rates of metabolic reactions. This information is invaluable in understanding disease states and developing novel therapeutics. The choice of isotopic tracer is critical to the success of an MFA study. This guide provides a comprehensive comparison of two of the most powerful and commonly used tracers: deuterated (²H) and carbon-13 (¹³C) labeled glucose.
Core Principles: Tracing Carbons vs. Tracing Hydrogens
The fundamental difference between these two types of tracers lies in the atoms they track. ¹³C-labeled glucose follows the path of the carbon backbone of glucose as it is metabolized through various pathways.[1][2] This makes it the gold standard for determining the relative contributions of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2]
In contrast, deuterated tracers, such as heavy water (D₂O) or deuterated glucose, track the exchange of hydrogen atoms. This provides unique insights into redox metabolism, particularly the production and consumption of NADPH, which is crucial for biosynthetic reactions and maintaining redox balance.[3]
At a Glance: Key Differences Between Deuterated and ¹³C-Labeled Glucose Tracers
| Feature | ¹³C-Labeled Glucose | Deuterated (²H) Glucose / Heavy Water |
| Primary Information | Carbon backbone transitions, relative pathway fluxes (Glycolysis, PPP, TCA cycle)[1] | Hydrogen exchange, redox metabolism (e.g., NADPH synthesis), gluconeogenesis, lipogenesis[3][4] |
| Key Pathways | Glycolysis, Pentose Phosphate Pathway, TCA Cycle[1][5] | Pentose Phosphate Pathway (oxidative branch), Fatty Acid Synthesis, Gluconeogenesis[3][4] |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)[6] | GC-MS, LC-MS, NMR[4][7] |
| Advantages | Well-established methodology, extensive literature, high resolution of central carbon metabolism fluxes.[6][8] | Provides unique information on redox state, can be less expensive (especially D₂O), simpler in vivo administration.[9] |
| Disadvantages | Can be expensive, limited insight into redox cofactor metabolism. | Isotope effects can be more pronounced, potential for label loss in exchange reactions, data analysis can be more complex. |
| Common Tracers | [U-¹³C₆]glucose, [1,2-¹³C₂]glucose[1][10] | [6,6-²H₂]glucose, [U-²H₇]glucose, Heavy Water (D₂O)[7] |
Quantitative Data Presentation: A Case Study in A549 Lung Cancer Cells
To illustrate the quantitative power of ¹³C-MFA, the following table presents metabolic flux data from studies on the A549 lung cancer cell line, a widely used model in cancer research.[1][11] These values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate.
| Metabolic Flux | A549 Cells (nmol/10⁶ cells/hr) |
| Glycolysis | |
| Glucose Uptake | 100 - 400[5] |
| Lactate Secretion | 200 - 700[5] |
| Pentose Phosphate Pathway | |
| G6P -> R5P (oxidative PPP) | ~15% of glucose flux[1] |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA (PDH) | Low in some cancer models[1] |
| Glutamine -> α-Ketoglutarate | 30 - 100[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using either [U-¹³C₆]glucose or a deuterated glucose tracer.
Protocol 1: ¹³C Metabolic Flux Analysis using [U-¹³C₆]glucose
This protocol is adapted from established methods for ¹³C-MFA in mammalian cells.[1][6]
1. Cell Culture and Labeling:
-
Culture A549 cells in standard DMEM with 10% FBS.
-
For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM [U-¹³C₆]glucose and 10% dialyzed FBS.
-
Incubate cells for a sufficient time to reach isotopic steady state (typically 8-24 hours).
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Add an equal volume of water and vortex.
-
Add two volumes of chloroform, vortex, and centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Collect the polar phase containing central carbon metabolites.
3. Sample Analysis:
-
Dry the polar extracts under a stream of nitrogen.
-
Derivatize the dried metabolites for GC-MS analysis (e.g., using methoxyamine and MTBSTFA).
-
Analyze the samples using GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., pyruvate, lactate, citrate, amino acids).
4. Data Analysis:
-
Correct the raw mass isotopomer data for natural ¹³C abundance.
-
Use a metabolic modeling software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the experimental data to a metabolic network model.[6]
Protocol 2: Deuterated Glucose Tracing for Redox Metabolism
This protocol is a general guide for using deuterated glucose to assess pathways like the pentose phosphate pathway.
1. Cell Culture and Labeling:
-
Culture cells as described in Protocol 1.
-
For labeling, switch to medium containing the desired concentration of deuterated glucose (e.g., [6,6-²H₂]glucose or [U-²H₇]glucose) and dialyzed FBS.
-
The labeling time will depend on the specific metabolic process being investigated.
2. Metabolite Extraction:
-
Follow the same quenching and extraction procedure as in Protocol 1 to isolate polar metabolites.
3. Sample Analysis:
-
Analyze the polar extracts by LC-MS or GC-MS. High-resolution mass spectrometry is often beneficial for separating deuterated isotopologues from other species.[3]
-
The analysis will focus on the incorporation of deuterium into metabolites downstream of glucose, such as lactate, citrate, and amino acids.
4. Data Analysis:
-
The degree of deuterium labeling in different metabolites provides insights into the activity of hydrogen-transferring reactions. For example, the transfer of deuterium from glucose to other molecules can indicate the flux through NADPH-producing pathways.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.
Figure 1: A generalized workflow for metabolic flux analysis using stable isotope tracers.
Figure 2: Differential tracing of central carbon metabolism by ¹³C and ²H isotopes.
Conclusion and Recommendations
Both deuterated and ¹³C-labeled glucose are powerful tools for metabolic flux analysis, each offering unique advantages.
-
¹³C-labeled glucose is the established standard for detailed characterization of central carbon metabolism, providing high-resolution flux maps of glycolysis, the PPP, and the TCA cycle. It is the recommended choice when the primary goal is to quantify the carbon flow through these core pathways.
-
Deuterated glucose and heavy water are invaluable for investigating redox metabolism and the production of reducing equivalents like NADPH. They also offer a cost-effective and practical approach for in vivo studies. This makes them particularly useful for studying metabolic processes central to cancer biology, such as antioxidant defense and biosynthesis.
For the most comprehensive understanding of cellular metabolism, a combination of both ¹³C and deuterated tracers can be employed, either in parallel experiments or through simultaneous administration.[3][7] This integrated approach allows for the simultaneous assessment of carbon flow and redox state, providing a more complete picture of the metabolic phenotype. The choice of tracer should ultimately be guided by the specific biological question being addressed.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells [agris.fao.org]
- 9. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Gluconeogenesis: The Role and Accuracy of D-Glucose-d2-2
For researchers, scientists, and drug development professionals, accurately quantifying gluconeogenesis (GNG) is critical for understanding metabolic diseases and evaluating therapeutic interventions. This guide provides an objective comparison of the use of D-Glucose-d2-2, scientifically known as [6,6-²H₂]glucose, in the dual-tracer method for measuring GNG against other common tracer methodologies. We will delve into the experimental data, detailed protocols, and the underlying metabolic pathways to provide a comprehensive overview for your research needs.
The Dual-Tracer Method: this compound in Concert with Deuterium Oxide
The use of this compound is a cornerstone of a powerful dual-tracer methodology for quantifying gluconeogenesis. In this approach, this compound is not used to directly trace the synthesis of new glucose. Instead, its role is to precisely measure the total rate of appearance (Ra) of glucose in the plasma. This is a critical component of the overall calculation, as it provides the context for how much of the total glucose production is derived from gluconeogenesis versus glycogenolysis.
The direct measurement of the fractional contribution of gluconeogenesis is achieved by administering deuterium oxide (²H₂O), or heavy water. The deuterium from ²H₂O is incorporated into newly synthesized glucose molecules during the gluconeogenic pathway. By measuring the deuterium enrichment at specific positions of the glucose molecule, researchers can determine the percentage of plasma glucose that has been newly created.
The absolute rate of gluconeogenesis is then calculated by multiplying the fraction of glucose derived from gluconeogenesis (from the ²H₂O tracer) by the total rate of glucose appearance (from the this compound tracer).
Comparative Analysis of Tracer Methodologies
The dual-tracer method with this compound and ²H₂O is a widely accepted and robust technique. However, it is important to understand its performance in relation to other methods, such as those employing carbon-13 labeled precursors like glycerol.
A key study by Ackermans et al. (2001) provides a direct comparison between the ²H₂O method (which utilizes [6,6-²H₂]glucose for determining endogenous glucose production) and the [2-¹³C]glycerol method in healthy postabsorptive men. The results of this study are summarized in the table below.
| Parameter | ²H₂O with [6,6-²H₂]glucose Method | [2-¹³C]glycerol Method |
| Endogenous Glucose Production (μmol/kg·min) | 12.2 ± 0.7 | 11.7 ± 0.3 |
| Gluconeogenesis Rate (μmol/kg·min) | 7.4 ± 0.7 | 4.9 ± 0.6 |
| Gluconeogenesis (% of Endogenous Glucose Production) | ~60% | ~41% |
Data from Ackermans et al., J Clin Endocrinol Metab, 2001.[1][2]
The study found that while both methods yielded similar rates of total endogenous glucose production, the calculated rate of gluconeogenesis was significantly higher when measured with the ²H₂O method compared to the [2-¹³C]glycerol method.[1][2] This discrepancy is not attributed to the infusion of glycerol itself but may relate to the conceptual assumptions underlying each method.[1][2] The ²H₂O method is considered to be a more comprehensive measure as it accounts for all gluconeogenic precursors, whereas the [¹³C]glycerol method specifically traces the path of glycerol.[3]
Advantages of the this compound and ²H₂O Method
-
Comprehensive Measurement: The ²H₂O component labels total body water and is incorporated into glucose from all potential gluconeogenic precursors (lactate, alanine, glycerol, etc.), providing a more global measure of gluconeogenesis.[3]
-
Non-Recyclable Tracer: [6,6-²H₂]glucose is considered a non-recyclable tracer, meaning the deuterium atoms on carbon 6 are not readily lost and reincorporated into other molecules that could re-enter the gluconeogenic pathway, which could lead to inaccuracies.
-
Established Methodology: The dual-tracer approach is a well-validated and widely used method in metabolic research.
Experimental Protocols
Below is a detailed methodology for measuring gluconeogenesis using the dual-tracer technique with this compound and ²H₂O.
Key Experiment: In Vivo Measurement of Gluconeogenesis
Objective: To determine the rate of gluconeogenesis in a subject at rest.
Materials:
-
Sterile, pyrogen-free [6,6-²H₂]glucose (this compound)
-
Deuterium oxide (²H₂O, 99.8 atom % excess)
-
Saline solution (0.9% NaCl)
-
Infusion pumps
-
Catheters for infusion and blood sampling
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Subject Preparation: Subjects should be studied after an overnight fast to ensure a post-absorptive state.
-
Catheter Placement: Insert two intravenous catheters into contralateral arm veins, one for tracer infusion and one for blood sampling.
-
Deuterium Oxide Administration: Administer an oral priming dose of ²H₂O (e.g., 5 g/kg of total body water) to enrich the body water pool.
-
[6,6-²H₂]glucose Infusion:
-
Administer a primed-continuous infusion of [6,6-²H₂]glucose.
-
Priming Dose: A bolus injection to rapidly achieve isotopic steady-state. The priming dose is often adjusted based on the subject's plasma glucose concentration.[4]
-
Continuous Infusion: A constant infusion (e.g., 0.04 mg/kg/min) is maintained to sustain isotopic equilibrium.
-
-
Blood Sampling:
-
Collect a baseline blood sample before the infusion begins.
-
Collect subsequent blood samples at regular intervals (e.g., every 15 minutes) during the last 30-60 minutes of the infusion period to ensure isotopic steady-state has been reached.
-
-
Sample Processing:
-
Immediately place blood samples on ice and centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
GC-MS Analysis:
-
Glucose Derivatization: Plasma glucose is chemically modified (e.g., to its penta-acetate derivative) to make it volatile for GC-MS analysis.
-
Measurement of [6,6-²H₂]glucose Enrichment: The enrichment of the M+2 isotopologue of the glucose derivative is measured to determine the dilution of the infused tracer and calculate the rate of appearance of glucose.
-
Measurement of ²H Enrichment from ²H₂O: The incorporation of deuterium into glucose from body water is determined by measuring the enrichment of specific fragments of the derivatized glucose that correspond to different carbon positions (e.g., C5 and C2).
-
-
Calculations:
-
Rate of Glucose Appearance (Ra): Calculated from the dilution of the infused [6,6-²H₂]glucose tracer.
-
Fractional Gluconeogenesis: Determined from the ratio of deuterium enrichment at C5 of glucose (representing gluconeogenesis) to the deuterium enrichment in body water (often estimated from the enrichment at C2 of glucose).
-
Absolute Gluconeogenesis Rate: Calculated by multiplying the fractional gluconeogenesis by the Rate of Glucose Appearance.
-
Visualizing the Pathways and Processes
To better understand the flow of molecules and the experimental setup, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of gluconeogenesis and the dual-tracer method.
Caption: Experimental workflow for measuring gluconeogenesis.
Conclusion
The dual-tracer method, employing this compound ([6,6-²H₂]glucose) to measure the total rate of glucose appearance and deuterium oxide (²H₂O) to determine the fractional contribution of gluconeogenesis, stands as a robust and comprehensive technique for studying glucose metabolism. While discrepancies exist when compared to methods that trace single precursors like glycerol, the ²H₂O method offers a more holistic view of the entire gluconeogenic process. For researchers aiming for a thorough and accurate assessment of gluconeogenesis, particularly in the context of complex metabolic regulation, the dual-tracer approach with this compound is a highly reliable and informative choice.
References
- 1. researchgate.net [researchgate.net]
- 2. The quantification of gluconeogenesis in healthy men by (2)H2O and [2-(13)C]glycerol yields different results: rates of gluconeogenesis in healthy men measured with (2)H2O are higher than those measured with [2-(13)C]glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. On the determination of basal glucose production rate in patients with type 2 (non-insulin-dependent) diabetes mellitus using primed-continuous 3-3H-glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Isotopic Integrity: A Guide to D-Glucose-d2-2 Sample Preparation
For researchers, scientists, and drug development professionals utilizing D-Glucose-d2-2 as a tracer, maintaining its isotopic purity throughout sample preparation is paramount for accurate metabolic flux analysis. Isotopic exchange, particularly of the deuterium label at the C2 position, can occur under various conditions, leading to erroneous data interpretation. This guide provides a comparative overview of common sample preparation techniques, highlighting their potential impact on the isotopic stability of this compound and offering best practices to minimize exchange.
The stability of the deuterium label on this compound is primarily influenced by pH, temperature, and the presence of certain enzymes. The hydrogen atom at the C2 position of glucose is alpha to the aldehyde group in its open-chain form, making it susceptible to enolization and subsequent exchange with protons from the surrounding solvent, a process that is accelerated under acidic or basic conditions. Consequently, the choice of extraction solvent and the control of temperature and pH are critical considerations.
Comparison of Common Sample Preparation Methods
While direct quantitative comparisons of isotopic exchange across different sample preparation methods are not extensively documented in a single study, a qualitative and semi-quantitative assessment can be made based on established chemical principles and findings from the broader metabolomics literature. The following table summarizes the potential for isotopic exchange with various common methods.
| Sample Preparation Method | Key Parameters | Potential for Isotopic Exchange at C2 | Recommendations & Rationale |
| Quenching & Extraction with Cold Neutral Solvents | 80% Methanol or Acetonitrile, Temperature: -20°C to 4°C | Low | This is generally the recommended approach. The cold temperature effectively quenches enzymatic activity, and a neutral pH minimizes the acid- or base-catalyzed exchange of the C2 deuteron. The choice between methanol and acetonitrile often has a minor impact on the extraction efficiency of polar metabolites like glucose. |
| Acidic Extraction | e.g., Acetonitrile with 0.1% Formic Acid | Moderate to High | Acidic conditions are known to accelerate the enolization of the aldehyde group in glucose, which can facilitate the exchange of the C2 deuterium with protons from the solvent. While effective for extracting a broad range of metabolites, this method should be used with caution when isotopic integrity of this compound is critical. |
| Basic Extraction | e.g., Solvents with ammonium hydroxide | High | Basic conditions strongly promote enolization and will lead to significant isotopic exchange at the C2 position. This method is not recommended for studies involving this compound. |
| Homogenization at Room Temperature | Neutral solvents, Ambient Temperature | Moderate | Even in the absence of strong acids or bases, elevated temperatures can provide sufficient energy to promote some level of isotopic exchange. More importantly, enzymatic activity will persist at room temperature, which can lead to metabolic conversion of glucose and potential label loss through biological pathways. |
| Protein Precipitation with Trichloroacetic Acid (TCA) | Aqueous TCA | High | TCA is a strong acid and will create a low pH environment that significantly increases the risk of deuterium exchange at the C2 position. This method should be avoided. |
Experimental Protocols
To ensure the highest isotopic integrity of this compound, the following protocols are recommended.
Protocol 1: Quenching and Extraction of Adherent Cells
-
Aspirate Culture Medium: Quickly remove the cell culture medium.
-
Wash Cells: Wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular glucose.
-
Quench Metabolism: Immediately add a pre-chilled (-20°C) extraction solution of 80% methanol in water.
-
Scrape and Collect: Scrape the cells in the extraction solution and transfer the cell lysate to a pre-chilled tube.
-
Vortex and Centrifuge: Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: Extraction from Tissue Samples
-
Flash Freeze: Immediately after collection, flash freeze the tissue sample in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled tube containing a cold (-20°C) extraction solvent (e.g., 80% methanol or acetonitrile). A bead beater or other mechanical homogenizer is recommended for efficient lysis.
-
Centrifugation: Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.
-
Supernatant Collection: Carefully collect the supernatant for subsequent analysis.
Analytical Considerations
After sample preparation, the isotopic enrichment of this compound is typically determined by mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
For GC-MS analysis, derivatization of glucose is necessary to make it volatile. It is crucial to choose a derivatization method that does not promote isotopic exchange. Studies have shown that with appropriate derivatization, such as the formation of glucose aldonitrile pentapropionate, proton-deuterium exchange can be insignificant.[1]
Visualizing the Workflow
The following diagram illustrates the recommended experimental workflow for assessing the isotopic integrity of this compound during sample preparation.
Caption: Recommended workflow for assessing this compound isotopic exchange.
This guide underscores the critical importance of meticulous sample preparation to preserve the isotopic integrity of this compound. By employing cold, neutral extraction conditions and avoiding acidic or basic environments, researchers can minimize the risk of isotopic exchange and ensure the accuracy of their metabolic flux data.
References
D-Glucose-d2-2 Versus Alternative Stable Isotope Tracers: A Comparative Guide for Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic tracer studies, the selection of an appropriate stable isotope is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of D-Glucose-d2-2 (also known as [2-²H]glucose) with other commonly used stable isotope tracers for glucose, supported by experimental data, detailed protocols, and visual representations of key metabolic pathways.
Executive Summary
This compound is a valuable tracer for specific applications in metabolic research, particularly for assessing futile cycling at the level of glucose-6-phosphate. However, for the accurate determination of whole-body glucose turnover, tracers such as [6,6-²H₂]glucose are generally preferred due to the metabolic stability of their isotopic labels. The choice of tracer ultimately depends on the specific research question, the metabolic pathways under investigation, and a thorough understanding of the potential pitfalls associated with each isotopic label.
Comparison of Glucose Tracers: Performance and Applications
The ideal glucose tracer should be metabolically indistinguishable from endogenous glucose, except for its isotopic label, and its label should be retained or lost in a predictable manner that informs on specific metabolic fluxes. Here, we compare this compound to other widely used stable isotope tracers.
A key differentiator among glucose tracers is their susceptibility to "futile cycling," a metabolic loop where a substrate is converted back to its precursor. In the context of glucose metabolism, the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P) and back is a significant futile cycle.
-
This compound ([2-²H]glucose): The deuterium label on the second carbon of glucose is lost to water during the isomerization of G6P to F6P. This property makes [2-²H]glucose a useful tool to specifically assess the rate of this futile cycle.[1] However, this label loss also means that the rate of appearance of glucose measured with [2-²H]glucose can be overestimated, as the tracer is lost from the glucose pool without irreversible disposal.[2]
-
[6,6-²H₂]glucose: The deuterium labels on the sixth carbon are not lost during the G6P to F6P isomerization.[2] This makes [6,6-²H₂]glucose a more reliable tracer for measuring whole-body glucose turnover and hepatic glucose production, as it is considered to report the true value of these fluxes.[2] For this reason, it is often considered the "gold standard" for such measurements.
-
[U-¹³C₆]glucose: With all six carbons labeled with ¹³C, this tracer is highly informative for tracing the fate of the entire glucose carbon skeleton through various metabolic pathways, including glycolysis, the TCA cycle, and gluconeogenesis. However, the recycling of the ¹³C label back into the glucose pool via gluconeogenesis can lead to an underestimation of glucose turnover if not properly accounted for.
-
[3,4-¹³C₂]glucose: This tracer has been shown to provide identical measurements of glucose production when compared directly with [6,6-²H₂]glucose in a simultaneous infusion study.[3] A significant advantage of [3,4-¹³C₂]glucose is that its isotopic signature does not interfere with the detection of deuterium-labeled compounds, making it valuable for multi-tracer studies.[3]
Quantitative Data Presentation
The following table summarizes representative data from studies comparing glucose turnover rates measured with different stable isotope tracers. It is important to note that direct comparisons are most informative when conducted within the same study under identical conditions.
| Tracer | Measured Parameter | Reported Value (mg/kg/min) | Species | Study Conditions | Reference |
| [6,6-²H₂]glucose | Glucose Turnover Rate | 2.42 ± 0.11 | Human | Healthy volunteers, steady state | [4] |
| [U-¹³C]glucose | Glucose Turnover Rate | 1.9 - 2.2 | Human | Healthy volunteers, steady state | |
| [6,6-²H₂]glucose | Glucose Production (GP) | 42 ± 4 µmol/kg/min | Rat | Simultaneous infusion with [3,4-¹³C₂]glucose | [3] |
| [3,4-¹³C₂]glucose | Glucose Production (GP) | 42 ± 4 µmol/kg/min | Rat | Simultaneous infusion with [6,6-²H₂]glucose | [3] |
| [6-³H]glucose | Glucose Turnover | 8.0 ± 0.5 | Human | Hyperinsulinemia | [5] |
| [6,6-²H₂]glucose | Glucose Turnover | 7.6 ± 0.5 | Human | Hyperinsulinemia | [5] |
| [6-¹⁴C]glucose | Glucose Turnover | 9.8 ± 0.7 | Human | Hyperinsulinemia | [5] |
Note: The values presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible data from stable isotope tracer studies rely on meticulous experimental design and execution. Below are generalized protocols for measuring glucose turnover using stable isotope tracers with analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 1: In Vivo Glucose Turnover Measurement
-
Subject Preparation: Subjects are typically fasted overnight to achieve a basal metabolic state.
-
Tracer Infusion: A primed-continuous infusion of the chosen stable isotope-labeled glucose (e.g., [6,6-²H₂]glucose) is administered intravenously. The priming dose rapidly brings the tracer to a steady-state concentration in the plasma, which is then maintained by the continuous infusion.
-
Blood Sampling: Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion to confirm isotopic steady state.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis. Proteins in the plasma are precipitated, and the supernatant containing glucose is collected.
-
Derivatization (for GC-MS): Glucose is chemically modified to a more volatile derivative, such as the pentaacetate or aldonitrile derivative, to allow for analysis by gas chromatography.[6][7]
-
Isotopic Enrichment Analysis: The isotopic enrichment of glucose in the plasma samples is determined by GC-MS or LC-MS/MS.
-
Calculation of Glucose Turnover: The rate of appearance (Ra) of glucose is calculated using the steady-state infusion rate of the tracer and the measured isotopic enrichment in the plasma.
Protocol 2: GC-MS Analysis of Glucose Isotopic Enrichment
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Chromatographic Separation: The derivatized glucose is injected into the GC, where it is vaporized and separated from other components on a capillary column.
-
Mass Spectrometry: The separated glucose derivative enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The abundance of the molecular ions corresponding to the unlabeled (M+0) and labeled (e.g., M+2 for [6,6-²H₂]glucose) glucose is measured.
-
Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the labeled to unlabeled glucose, corrected for the natural abundance of isotopes.
Protocol 3: LC-MS/MS Analysis of Glucose Isotopic Enrichment
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.
-
Chromatographic Separation: A plasma extract is injected into the LC system, and glucose is separated from other plasma components on a suitable column (e.g., HILIC).[4]
-
Mass Spectrometry: The eluting glucose is ionized (e.g., by electrospray ionization) and enters the tandem mass spectrometer. The precursor ion corresponding to glucose is selected and fragmented, and specific product ions are monitored for quantification.
-
Data Acquisition: The abundance of the product ions for both unlabeled and labeled glucose is measured.
-
Enrichment Calculation: The isotopic enrichment is determined from the ratio of the labeled to unlabeled product ion signals, after correcting for natural abundance.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of the deuterium labels from this compound and [6,6-²H₂]glucose in key metabolic pathways.
Caption: Fate of deuterium in glycolysis.
Caption: Deuterium labeling in gluconeogenesis.
Caption: Fate of labels in the Pentose Phosphate Pathway.
References
- 1. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 2. scholarworks.umt.edu [scholarworks.umt.edu]
- 3. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of [6,6-2H2]glucose and of low-enrichment [U-13C6]-glucose for sequential or simultaneous measurements of glucose turnover by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Glucose-d2-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of D-Glucose-d2-2, a deuterated form of glucose commonly used in metabolic research.
This compound is not classified as a hazardous substance or mixture.[1] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination. The following procedures outline the recommended steps for the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid the inhalation of any dust. In case of a spill, sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as a chemical waste product and engage a licensed professional waste disposal service.[2][3]
-
Containerization: Place the waste this compound in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and any other identifiers required by your institution's waste management program.
-
Waste Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials such as strong oxidizing agents.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the chemical waste. They will have established procedures with licensed waste disposal contractors.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4] Preventing the entry of this compound into sewers and public waters is a critical environmental precaution.[2]
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound are provided in the available safety data sheets. Disposal should be managed through a certified waste disposal service, regardless of the quantity.
| Parameter | Value | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Recommended Disposal Method | Licensed professional waste disposal service | [2][3] |
| Environmental Precautions | Prevent entry to sewers and public waters | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling D-Glucose-d2-2
Essential Safety and Handling of D-Glucose-d2-2
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a non-hazardous, stable isotope-labeled compound. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices dictate the use of personal protective equipment to prevent potential contamination and ensure personal safety.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant, with side shields | Protects eyes from potential splashes or airborne particles during handling.[2][3] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. | Prevents direct skin contact and potential contamination of the sample.[3][4] |
| Body Protection | Laboratory Coat | Full-length | Shields skin and personal clothing from accidental spills.[2][4] |
| Foot Protection | Closed-Toe Shoes | Substantial shoes that cover the entire foot. | Protects feet from spills and falling objects.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental settings.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and direct sunlight.
Preparation and Handling
-
Work Area: Conduct all handling and preparation in a designated clean area, away from potential contaminants.
-
Equipment: Use clean spatulas, weighing paper, and glassware to prevent cross-contamination.
-
Weighing: When weighing the powder, handle it carefully to avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. The substance is soluble in water.[6]
Disposal Plan
As this compound is a non-hazardous compound, disposal is straightforward but should be handled responsibly.
-
Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of it down the drain unless permitted by local ordinances.[7]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of in the appropriate laboratory waste stream.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sethnewsome.org [sethnewsome.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. uprm.edu [uprm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
